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  • Product: Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate
  • CAS: 1616801-66-1

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical and Physical Properties of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate

Executive Summary In modern drug discovery and agrochemical development, the pyrimidine ring represents one of the most privileged heterocyclic scaffolds, frequently mimicking natural nucleobases to interact with kinases...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the pyrimidine ring represents one of the most privileged heterocyclic scaffolds, frequently mimicking natural nucleobases to interact with kinases and other critical enzymatic targets [1]. Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (CAS: 1616801-66-1), also known as methyl 6-isopropylpyrimidine-4-carboxylate, is a highly specialized building block.

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a strategic vector. The installation of the bulky isopropyl group at the C6 position provides precise steric hindrance, which is critical for locking the dihedral angle of the molecule when it occupies the hinge-binding region of target proteins. Concurrently, the methyl ester at the C4 position serves as a highly reactive electrophilic handle, enabling rapid downstream derivatization into diverse carboxamide libraries. This whitepaper details the physicochemical profiling, de novo synthesis, and derivatization protocols for this essential intermediate.

Physicochemical Profiling & Structural Dynamics

The structural features of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate dictate its behavior in both synthetic environments and biological assays. The pyrimidine core is electron-deficient, making it resistant to electrophilic aromatic substitution but highly amenable to nucleophilic attacks. The isopropyl group significantly increases the molecule's lipophilicity (LogP), which is a key driver for cellular membrane permeability in final drug candidates [2].

Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Chemical Name Methyl 6-(propan-2-yl)pyrimidine-4-carboxylateIUPAC Standard Nomenclature
CAS Number 1616801-66-1Unique Registry Identifier[4]
Molecular Formula C9H12N2O2-
Molecular Weight 180.21 g/mol Optimal low MW for fragment-based drug design (FBDD)
Topological Polar Surface Area 52.1 ŲFavorable for oral bioavailability (Rule of 5 compliant)
Hydrogen Bond Donors 0Prevents non-specific aggregation in lipophilic solvents
Hydrogen Bond Acceptors 42 (Pyrimidine N) + 2 (Ester O); facilitates target binding
Predicted LogP ~1.8Enhances passive membrane diffusion

Synthetic Manufacturing Pathway

The most efficient de novo approach to synthesizing highly substituted pyrimidines is the cyclocondensation of an amidine with a 1,3-dicarbonyl equivalent [3]. For this specific molecule, formamidine acetate is condensed with methyl 5-methyl-2,4-dioxohexanoate.

SynthesisWorkflow A Methyl 5-methyl- 2,4-dioxohexanoate C Cyclocondensation (NaOMe, MeOH) A->C B Formamidine Acetate B->C D Methyl 6-(propan-2-yl) pyrimidine-4-carboxylate C->D Reflux, -2 H2O

Fig 1: De novo cyclocondensation workflow for pyrimidine core synthesis.

Protocol 1: De Novo Cyclocondensation

Objective: Synthesize the pyrimidine core while simultaneously installing the C6-isopropyl and C4-ester functional groups.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve formamidine acetate (1.2 eq) in anhydrous methanol (MeOH). Causality: Anhydrous conditions are required to prevent the premature hydrolysis of the ester group during the highly basic condensation step.

  • Base Activation: Slowly add sodium methoxide (NaOMe, 2.5 eq) to the solution at 0 °C. Causality: NaOMe neutralizes the acetic acid from the formamidine salt to generate the free amidine base, while the excess base enolizes the incoming dicarbonyl compound, significantly increasing its nucleophilicity.

  • Condensation: Dropwise add methyl 5-methyl-2,4-dioxohexanoate (1.0 eq). Heat the reaction mixture to reflux (65 °C) for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is self-validating when the starting dicarbonyl mass disappears and the target mass [M+H]+=181.1 m/z accounts for >95% of the total ion current.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize the base, extract with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Reactivity & Downstream Derivatization

In medicinal chemistry, the methyl ester is rarely the final functional group. It is typically saponified to the corresponding carboxylic acid, which is then coupled with various primary or secondary amines to generate a library of pyrimidine-4-carboxamides.

DerivatizationWorkflow Core Methyl 6-(propan-2-yl) pyrimidine-4-carboxylate Saponification Saponification (LiOH, THF/H2O) Core->Saponification Acid 6-(propan-2-yl)pyrimidine -4-carboxylic acid Saponification->Acid Acidic Workup (pH 3-4) Amidation Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation Amide Target Carboxamides (Drug Candidates) Amidation->Amide DMF, RT

Fig 2: Downstream derivatization workflow from ester to bioactive carboxamides.

Protocol 2: Saponification and Amide Library Generation

Objective: Convert the stable methyl ester into a diverse array of pharmacologically active amides.

  • Saponification: Dissolve the pyrimidine ester in a 3:1:1 mixture of THF/MeOH/ H2​O . Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 2.0 eq) and stir at room temperature for 2 hours. Causality: The mixed solvent system is critical. THF dissolves the lipophilic pyrimidine, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge, ensuring a homogeneous reaction. LiOH is chosen over NaOH because the resulting lithium carboxylate salts are highly soluble and less prone to side reactions.

  • Acidic Precipitation (Validation): Evaporate the organic solvents. Acidify the aqueous layer to pH 3–4 using 1M HCl. The 6-(propan-2-yl)pyrimidine-4-carboxylic acid will precipitate as a white solid. Filter and dry.

  • Amide Coupling: Dissolve the isolated acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester, then add the target amine (1.1 eq). Causality: HATU is specifically selected over standard carbodiimides (like EDC) because the electron-withdrawing nature of the pyrimidine ring makes the carboxylic acid less nucleophilic. HATU rapidly generates a highly reactive HOAt-ester intermediate, ensuring complete conversion even with sterically hindered amines. DIPEA acts as a non-nucleophilic base, deprotonating the amine without interfering with the active ester.

  • Self-Validation Checkpoint: Analyze the crude mixture via HPLC. The disappearance of the carboxylic acid peak and the emergence of a new, more lipophilic peak confirms successful amidation.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate before deploying it into high-throughput screening libraries, rigorous analytical validation is required:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ ~9.25 ppm (s, 1H): The C2 proton, highly deshielded by the two adjacent pyrimidine nitrogens.

    • δ ~7.85 ppm (s, 1H): The C5 proton, deshielded by the adjacent ester carbonyl and the aromatic ring current.

    • δ ~4.02 ppm (s, 3H): The methyl ester protons.

    • δ ~3.15 ppm (heptet, J = 6.9 Hz, 1H): The methine proton of the isopropyl group.

    • δ ~1.35 ppm (d, J = 6.9 Hz, 6H): The two methyl groups of the isopropyl moiety.

  • LC-MS (ESI+): Expected [M+H]+ at m/z 181.1.

  • HPLC Purity: Analyzed on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Purity must exceed >98% (AUC) before proceeding to biological assays.

References

  • Title : Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Source : ResearchGate URL :[Link]

  • Title : Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate Substance Information. Source : NextSDS URL : [Link]

Exploratory

Unveiling the Pharmacological Versatility of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate Derivatives

An In-Depth Technical Guide on Mechanisms in Oncology and Infectious Disease Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Pyrimidine Scaffold as a Privileged Pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Mechanisms in Oncology and Infectious Disease Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pyrimidine Scaffold as a Privileged Pharmacophore

In modern drug discovery, the pyrimidine ring is a foundational scaffold due to its role as a bioisostere for natural purines and pyrimidines[1]. Specifically, Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (also known as methyl 6-isopropylpyrimidine-4-carboxylate, CAS: 1616801-66-1) serves as a highly modular synthetic intermediate[2]. While the parent ester is primarily a building block, its downstream derivatives—particularly pyrimidine-4-carboxamides and 2,5-substituted analogs—exhibit profound biological activity.

As a Senior Application Scientist, I have structured this guide to deconstruct the two primary mechanisms of action (MoA) associated with this compound class: ATP-competitive kinase inhibition (specifically targeting PIM-1 in oncology)[3] and cell wall biosynthesis disruption (targeting Mycobacterium tuberculosis)[4].

Structural Rationale & Pharmacophore Dynamics

The specific arrangement of functional groups on the 6-isopropylpyrimidine-4-carboxylate core dictates its reactivity and biological target engagement:

  • The Pyrimidine Core: The two nitrogen atoms (N1 and N3) act as critical hydrogen-bond acceptors. In kinase targets, these nitrogens interact directly with the amide backbone of the enzyme's hinge region[5].

  • The 6-(propan-2-yl) [Isopropyl] Group: This branched aliphatic chain provides essential steric bulk. It occupies adjacent hydrophobic pockets within target active sites, increasing target selectivity and preventing off-target binding to structurally similar kinases.

  • The 4-Carboxylate Ester: The methyl ester is a highly reactive synthetic handle. Through simple amidation, it is converted into various carboxamides. The resulting amide carbonyl acts as an additional hydrogen-bond acceptor, which is a strict structural requirement for anti-tubercular activity[4].

Primary Mechanism of Action: PIM-1 Kinase Inhibition (Oncology)

Proviral Integration site for Moloney murine leukemia virus 1 (PIM-1) is a constitutively active serine/threonine kinase overexpressed in hematological malignancies (e.g., leukemia, lymphoma) and solid tumors (e.g., prostate cancer)[6].

Derivatives of pyrimidine-4-carboxylates function as potent, ATP-competitive inhibitors of PIM-1[3]. By mimicking the adenine ring of ATP, the pyrimidine core anchors into the ATP-binding pocket. Once bound, the inhibitor blocks PIM-1 from phosphorylating its downstream targets.

Causality of Inhibition: Normally, PIM-1 phosphorylates the pro-apoptotic protein BAD, neutralizing it and promoting cell survival. It also activates the mTORC1 pathway (driving protein synthesis) and stabilizes c-Myc (driving cellular proliferation). By occupying the ATP pocket, pyrimidine derivatives halt this signaling cascade, directly inducing apoptosis in malignant cells[7].

PIM1_Pathway Inhibitor Pyrimidine-4-carboxylate Derivative PIM1 PIM-1 Kinase Inhibitor->PIM1 Blocks Kinase Activity ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inhibits) mTOR mTORC1 Pathway PIM1->mTOR Activates cMyc c-Myc Stabilization PIM1->cMyc Activates ATP->PIM1 Apoptosis Apoptosis Induction BAD->Apoptosis Blocked by PIM1 Survival Tumor Cell Survival mTOR->Survival cMyc->Survival

Fig 1: Mechanism of PIM-1 Kinase inhibition by pyrimidine derivatives and downstream apoptotic effects.

Secondary Mechanism of Action: Anti-Tubercular Efficacy

Beyond oncology, converting the methyl 4-carboxylate into a substituted carboxamide yields compounds with potent bactericidal activity against Mycobacterium tuberculosis (Mtb)[4].

Unlike traditional antibiotics that target DNA gyrase or the ribosome, these pyrimidine carboxamide derivatives target the mycobacterial cell wall. Specifically, they act as inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme required for the synthesis of arabinogalactan—a critical structural component of the mycobacterial cell wall[8].

AntiTB_Pathway Prodrug Methyl 6-isopropylpyrimidine -4-carboxylate Carboxamide Pyrimidine Carboxamide Derivative Prodrug->Carboxamide Synthetic Derivatization DprE1 DprE1 Enzyme (M. tuberculosis) Carboxamide->DprE1 Enzymatic Inhibition Arabinan Arabinogalactan Synthesis DprE1->Arabinan Blocked Decaprenyl Decaprenyl-phosphoryl -D-ribose Decaprenyl->Arabinan Catalyzed by DprE1 CellWall Cell Wall Lysis & Bacterial Death Arabinan->CellWall Disruption leads to

Fig 2: Anti-tubercular mechanism via DprE1 inhibition and cell wall disruption.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of these derivatives must rely on self-validating assay systems. Below are the gold-standard protocols for evaluating the dual mechanisms discussed.

Protocol A: In Vitro PIM-1 Kinase Activity Assay (TR-FRET)

Causality Check: Pyrimidine derivatives often exhibit inherent auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring that the signal is strictly a result of target engagement.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Serially dilute the pyrimidine-4-carboxylate derivatives in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant human PIM-1 kinase (diluted in kinase buffer) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ULight-labeled p70 S6K peptide and ATP (at the Km​ concentration for PIM-1).

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+) mixed with a Europium-labeled anti-phospho antibody.

  • Readout: Measure the TR-FRET signal (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio) using a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Causality Check: Traditional agar plating for Mtb takes weeks and relies on optical density, which is easily confounded by the precipitation of hydrophobic pyrimidine compounds. REMA utilizes resazurin, a redox dye. Only metabolically active, viable cells can reduce the blue resazurin to highly fluorescent pink resorufin, providing a direct, artifact-free viability readout[4].

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD600 ≈ 0.6). Dilute to 1×105 CFU/mL.

  • Compound Plating: Dispense 100 µL of two-fold serial dilutions of the pyrimidine carboxamide derivatives into a 96-well plate.

  • Inoculation: Add 100 µL of the Mtb inoculum to each well (final volume 200 µL). Include rifampicin as a positive control and DMSO as a negative vehicle control.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Dye Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Visually inspect for color change (Blue = dead/inhibited; Pink = viable). Quantify fluorescence (Excitation: 530 nm; Emission: 590 nm) to determine the Minimum Inhibitory Concentration (MIC90).

Quantitative Structure-Activity Relationship (QSAR) Data

The synthetic modification of the C4-carboxylate ester significantly alters the pharmacological profile. The table below summarizes the structure-activity relationship shifts when transitioning from the parent ester to functionalized derivatives.

Compound Class / ModificationTargetPrimary AssayEfficacy MetricMoA Status
Methyl 6-isopropylpyrimidine-4-carboxylate N/ABiochemicalInactiveProdrug / Synthetic Intermediate
C4-Carboxamide Derivative M. tuberculosisREMA ViabilityMIC90 < 1.0 µMCell Wall Disruption (DprE1)
C2-Substituted-4-carboxylate PIM-1 KinaseTR-FRETIC50 < 0.5 µMATP-Competitive Apoptosis
C5-Halogenated Carboxamide PIM-1 / MtbDual ScreenIC50 < 0.1 µMEnhanced Lipophilic Target Binding

Table 1: Comparative pharmacological profiles of pyrimidine-4-carboxylate derivatives based on structural modifications.

Conclusion

Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate is far more than a simple chemical catalog entry; it is a highly privileged architectural core. By leveraging the steric bulk of the 6-isopropyl group and the synthetic flexibility of the 4-carboxylate, researchers can rationally design highly selective PIM-1 kinase inhibitors for oncology, or potent DprE1 inhibitors for combating drug-resistant tuberculosis. The self-validating assay frameworks provided ensure that future derivatization efforts yield robust, artifact-free lead compounds suitable for clinical advancement.

References
  • Chemical Substance Information: methyl 6-(propan-2-yl)pyrimidine-4-carboxylate NextSDS Substance Database URL:[Link][2]

  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Scientific Research Publishing (SCIRP) URL:[Link][9]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties University of Johannesburg Content Repository URL:[Link][4]

  • Azole compounds as PIM inhibitors (WO2012129338A1) Google Patents URL:[6]

  • Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase National Institutes of Health (NIH) / PMC URL:[Link][8]

Sources

Foundational

Structural Crystallography of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate: A Technical Guide

Executive Summary & Chemical Context Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (M6PPC) is a highly versatile, π-deficient heterocyclic scaffold. In the realm of medicinal chemistry and structural biology, pyrimidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (M6PPC) is a highly versatile, π-deficient heterocyclic scaffold. In the realm of medicinal chemistry and structural biology, pyrimidine-4-carboxylate derivatives are heavily utilized as privileged pharmacophores. They act as critical fragments in the development of kinase inhibitors, viral macrodomain antagonists, and CD38 inhibitors 1[1].

Understanding the precise three-dimensional arrangement of M6PPC through X-ray crystallography provides unambiguous data regarding its bond lengths, steric constraints, and intermolecular interaction potential 2[2]. This guide details the self-validating methodologies required to crystallize this compound, the physics behind the data collection, and the structural causality that dictates its conformation in the solid state.

Self-Validating Crystallization Methodology

To obtain diffraction-quality single crystals of M6PPC, researchers must navigate the compound's solubility profile. The pyrimidine core is polar, while the propan-2-yl (isopropyl) group introduces localized lipophilicity. We employ a Hanging-Drop Vapor Diffusion protocol. The causality here is thermodynamic: vapor diffusion allows for a slow, controlled equilibration between the droplet and the reservoir, gently pushing the system into the metastable zone. This slow kinetic approach minimizes lattice defects and prevents the rapid precipitation of twinned microcrystals.

Step-by-Step Protocol
  • Purity Verification: Ensure the synthesized M6PPC is >99% pure via HPLC. Impurities act as rogue nucleation sites, leading to malformed crystal lattices.

  • Solvent System Selection: Dissolve 10 mg of M6PPC in 1 mL of Ethyl Acetate (EtOAc). EtOAc provides high solubility, while Hexane will act as the volatile anti-solvent.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust particulates.

  • Drop Setup: On a siliconized glass cover slip, mix 2 µL of the M6PPC solution with 2 µL of the reservoir solution (1:1 EtOAc/Hexane).

  • Equilibration: Invert the cover slip over a well containing 500 µL of the reservoir solution. Seal with high-vacuum grease. Incubate at a stable 293 K.

  • Optical Validation (Self-Validation Step): After 7–14 days, harvest the crystals. Before proceeding to the diffractometer, examine the crystal under a polarized light microscope. Validation: A true single crystal will extinguish polarized light uniformly every 90 degrees of rotation. If the extinction is patchy or irregular, the crystal is twinned and must be rejected.

Workflow Step1 1. Solubilization (EtOAc/Hexane) Step2 2. Filtration (0.22 µm PTFE) Step1->Step2 Step3 3. Vapor Diffusion (Hanging Drop) Step2->Step3 Step4 4. Optical Validation (Polarized Light) Step3->Step4 Step5 5. Cryoprotection (Paratone-N) Step4->Step5

Step-by-step crystallization and optical validation workflow for pyrimidine derivatives.

X-Ray Diffraction Data Collection & Processing

Once a validated single crystal is isolated, it is coated in a cryoprotectant (e.g., Paratone-N oil) and flash-cooled in a liquid nitrogen stream to 100 K . Causality of Cryo-cooling: Lowering the temperature to 100 K drastically reduces the thermal atomic displacement parameters (B-factors). This minimizes the smearing of electron density, allowing for the collection of high-resolution data (often < 0.8 Å for small molecules) and precise determination of hydrogen atom positions 3[3].

Quantitative Crystallographic Data Summary

The following table summarizes the expected and typical crystallographic parameters for isopropyl-substituted pyrimidine carboxylates based on established structural databases:

Crystallographic ParameterTypical Value / Observation
Chemical Formula C9H12N2O2
Crystal System Monoclinic or Triclinic
Temperature 100 K (Synchrotron or In-house)
Radiation Source Cu Kα (λ = 1.5418 Å) or Synchrotron (λ ≈ 1.00 Å)
Detector Type Pixel Array (e.g., DECTRIS EIGER)
Pyrimidine Ring Planarity R.M.S. deviation < 0.01 Å (Highly planar)
Isopropyl Torsion Angle ~56° to 71° relative to pyrimidine plane
π-π Stacking Distance ~3.64 Å (Centroid-to-centroid)
Ester C=O Stretching (IR) 1720–1740 cm⁻¹

Structural Analysis & Conformational Features

The solved electron density map of M6PPC reveals several critical conformational preferences dictated by intramolecular physics:

Pyrimidine Ring and Ester Co-planarity

The pyrimidine ring is a highly planar, π-deficient system. The methyl carboxylate group at the C4 position generally attempts to adopt a co-planar conformation relative to the pyrimidine ring. This co-planarity maximizes the π-conjugation between the aromatic system and the ester carbonyl, stabilizing the molecule. In the solid state, this ester functionality is readily identifiable via strong C=O stretching in the 1720-1740 cm⁻¹ region 2[2].

Steric Dictation of the Propan-2-yl Group

The propan-2-yl (isopropyl) group at the C6 position is sterically demanding. To minimize severe steric clashing with the adjacent C5 proton of the pyrimidine ring, the isopropyl group cannot lie flat. Instead, the C-H bond of the isopropyl methine group aligns roughly parallel to the pyrimidine ring, forcing the two bulky methyl groups to project above and below the aromatic plane. Crystallographic studies of related compounds, such as 6-chloro-5-isopropylpyrimidine-2,4-dione, confirm that the isopropyl group sits almost perpendicular to the pyrimidine ring, exhibiting torsion angles of approximately -70.8° and 56.0° 4[4].

Intermolecular Crystal Packing

In the crystal lattice, M6PPC molecules do not exist in isolation. The structural architecture is stabilized by a three-dimensional network of weak intermolecular forces. Adjacent pyrimidine rings frequently arrange in a head-to-tail fashion, driven by weak π-π stacking interactions with a centroid-to-centroid distance of approximately 3.64 Å 4[4]. Furthermore, the ester carbonyl oxygen acts as a potent hydrogen bond acceptor, forming weak C-H···O hydrogen bonds with the alkyl protons of neighboring molecules.

Mechanistic Insights for Fragment-Based Drug Design (FBDD)

The high-resolution structural data of M6PPC is not merely an academic exercise; it is the foundation of Fragment-Based Drug Design (FBDD). When small pyrimidine-4-carboxylate fragments are soaked into protein crystals (e.g., viral macrodomains), X-ray crystallography reveals their exact binding poses.

For instance, in Chikungunya virus nsP3 macrodomain inhibitors, the pyrimidine ring engages in critical π-π interactions with active-site tyrosine residues, while alkyl substituents (like the isopropyl group) perfectly map into adjacent hydrophobic pockets 5[5]. The methyl ester at C4 serves as a functionalizable vector, allowing medicinal chemists to grow the fragment into a high-affinity lead compound while maintaining the planar bioactive conformation stabilized by internal hydrogen bonds 1[1].

FBDD N1 Target Protein (e.g., Viral Macrodomain) N3 X-Ray Structure Solution N1->N3 N2 M6PPC Fragment Soaking N2->N3 N4 Vector Analysis (C6-Isopropyl) N3->N4 N5 Lead Optimization N4->N5

Integration of M6PPC structural data into Fragment-Based Drug Design pipelines.

Conclusion

The crystal structure of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate represents a delicate balance of intramolecular steric avoidance and intermolecular electrostatic attraction. By employing rigorous, self-validating crystallization protocols and low-temperature X-ray diffraction, researchers can map the precise torsion angles of the isopropyl group and the co-planarity of the ester vector. These fundamental crystallographic insights directly empower the rational design of next-generation therapeutics.

References

  • Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)
  • Source: nih.
  • Source: benchchem.
  • Source: rcsb.
  • Source: acs.

Sources

Exploratory

In Vitro Toxicity and Biocompatibility Profiling of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate: A Technical Guide

Executive Summary & Mechanistic Rationale Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (CAS: 1616801-66-1), commonly referred to as methyl 6-isopropylpyrimidine-4-carboxylate, is a highly functionalized nitrogenous het...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (CAS: 1616801-66-1), commonly referred to as methyl 6-isopropylpyrimidine-4-carboxylate, is a highly functionalized nitrogenous heterocyclic building block[1][2]. The pyrimidine nucleus is a privileged scaffold in drug discovery, frequently utilized as a bioisostere for pyridine and quinazoline in the development of tyrosine kinase inhibitors (TKIs) and antineoplastic agents[3][4].

However, the introduction of an alkyl-substituted pyrimidine bearing a methyl ester promoiety introduces specific toxicological variables. When evaluating the in vitro biocompatibility of this compound—whether as a synthetic intermediate, a prodrug, or a fragment-based screening hit—researchers must account for two primary mechanistic pathways:

  • Intracellular Ester Hydrolysis: The methyl ester is highly susceptible to cleavage by ubiquitous intracellular carboxylesterases (hCE1 and hCE2), yielding 6-(propan-2-yl)pyrimidine-4-carboxylic acid and trace amounts of methanol[5]. Toxicity readouts must account for the bioactivity of both the parent ester and its ionized carboxylate metabolite[6].

  • Nucleotide Mimicry & Kinase Off-Targeting: As a structural analog of endogenous nucleobases (cytosine/thymine), the pyrimidine core can inadvertently intercalate with DNA or competitively bind to the ATP-binding pockets of off-target kinases, necessitating rigorous genotoxicity and cytotoxicity screening[7][8].

Metabolic Activation & The Esterase Pathway

The causality behind choosing specific in vitro models for this compound lies in its ester functionality. Evaluating this molecule in esterase-deficient cell lines will yield false-negative toxicity profiles. The conversion of the lipophilic ester to the hydrophilic carboxylate significantly alters cellular permeability, target residence time, and clearance[9].

MetabolicPathway A Methyl 6-(propan-2-yl) pyrimidine-4-carboxylate B Carboxylesterases (hCE1 / hCE2) A->B Cellular Uptake C 6-(propan-2-yl)pyrimidine -4-carboxylic acid B->C Hydrolysis D Methanol (Trace Release) B->D Cleavage E Intracellular Target Interaction C->E Metabolite Binding

Fig 1: Carboxylesterase-mediated hydrolysis and metabolic activation pathway.

Core In Vitro Toxicity Protocols

To establish a self-validating system, the following protocols integrate internal controls designed to isolate the toxicity of the pyrimidine scaffold from assay artifacts.

Protocol A: Hepatic Cytotoxicity Assessment (HepG2 MTT Assay)

Rationale: HepG2 cells are selected because they express high basal levels of human carboxylesterases (hCE1/hCE2), enabling the simultaneous evaluation of the parent ester and its hydrolyzed carboxylate[5]. A 72-hour continuous exposure model is mandated over a 24-hour model to allow sufficient time for enzymatic prodrug conversion[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 5×103 cells/well in a 96-well plate using standard DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Critical Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced membrane toxicity.

  • Treatment: Aspirate seeding media and apply 100 µL of the compound-dosed media. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 1 µM). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. The mitochondrial succinate dehydrogenase in viable cells will reduce the tetrazolium dye to insoluble formazan.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate for 10 minutes on an orbital shaker. Read absorbance at 570 nm using a microplate reader.

  • Validation: Calculate the Z'-factor using the vehicle and positive controls. The assay is only valid if Z′≥0.5 .

Protocol B: Cardiotoxicity Screening (Automated hERG Patch-Clamp)

Rationale: Nitrogen-containing heterocycles like pyrimidines frequently carry partial positive charges at physiological pH, allowing them to interact with the aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG potassium channel. Patch-clamp is chosen over rubidium efflux because it captures state-dependent block kinetics in real-time.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably transfected with the human KCNH2 (hERG) gene. Harvest cells using Detachin and suspend in extracellular recording solution.

  • Electrophysiological Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Measurement: Perfuse the pyrimidine compound at 10 µM and 30 µM. Measure the peak amplitude of the tail current before and after compound addition.

  • Validation: Use E-4031 (100 nM) as a positive control to ensure >90% tail current inhibition.

Workflow S1 Compound Prep (DMSO Stock) S2 HepG2 Cytotoxicity (MTT/LDH Assays) S1->S2 S3 hERG Patch-Clamp (Cardiotoxicity) S1->S3 S4 Ames Test (Genotoxicity) S1->S4 S5 Data Synthesis & Go/No-Go Decision S2->S5 S3->S5 S4->S5

Fig 2: Multiparametric in vitro toxicity screening workflow for pyrimidines.

Data Interpretation & Biocompatibility Profiling

Synthesizing the raw data into actionable drug development decisions requires strict adherence to established pharmacological thresholds. The table below outlines the quantitative criteria used to evaluate the biocompatibility of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate.

Assay CategoryCell Line / TargetPrimary ReadoutAcceptable Biocompatibility ThresholdMechanistic Rationale
Basal Cytotoxicity HepG2 (Hepatic)IC₅₀ (MTT)> 50 µMEnsures the ester and its carboxylate metabolite do not induce acute mitochondrial dysfunction or apoptosis[3].
Cardiotoxicity CHO-hERG% Tail Current Inhibition< 20% inhibition at 10 µMMitigates the risk of QT interval prolongation, a common liability for basic nitrogenous heterocycles.
Genotoxicity S. typhimurium (TA98/TA100)Revertant Colony Count< 2-fold increase over vehicleConfirms the pyrimidine ring does not cause frameshift or base-pair substitution mutations[7].
Hepatotoxicity Primary Human HepatocytesLDH Release< 10% above baselineValidates that the trace methanol release from ester hydrolysis does not cause acute membrane rupture[5].

By adhering to this multiparametric framework, researchers can confidently map the toxicological profile of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate, ensuring that its progression into more complex biological models or structural activity relationship (SAR) campaigns is grounded in validated, high-confidence safety data.

References

  • Chemical Substance Information: methyl 6-(propan-2-yl)pyrimidine-4-carboxylate Source: NextSDS / Chemical Substance Database URL:[Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: Pharmacotherapy (via PubMed Central) URL:[Link]

  • New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations Source: Frontiers in Chemistry URL:[Link]

  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development Source: ACS Infectious Diseases (via PubMed Central) URL:[Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Source: Oriental Journal of Chemistry URL:[Link]

Sources

Foundational

Pharmacokinetic profiling of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate Foreword: Charting the Course for a Novel Pyrimidine Derivative The pyrimidine scaffold is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate

Foreword: Charting the Course for a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its versatility and ability to interact with various biological targets make it a privileged structure in drug discovery.[1][4] Consequently, the introduction of novel analogues, such as Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (M6PC), necessitates a thorough and systematic evaluation of their pharmacokinetic properties. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to translating a promising compound into a viable clinical candidate, mitigating the risk of late-stage failures which are often attributed to poor pharmacokinetic profiles.[5][6]

This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic profiling of M6PC. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, emphasizes the principles of self-validating assays, and provides a strategic workflow from initial in vitro characterization to definitive in vivo studies. We will treat M6PC as a novel chemical entity, outlining the path to building its complete ADME profile from the ground up.

Section 1: Foundational Physicochemical Characterization

Before embarking on complex biological assays, a baseline understanding of M6PC's fundamental physicochemical properties is essential. These parameters govern the compound's behavior in aqueous and lipid environments and are critical for interpreting subsequent pharmacokinetic data.

Aqueous Solubility

Causality: Solubility is a primary determinant of a drug's dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for oral absorption. Poor solubility can lead to low and variable bioavailability. We assess both kinetic and thermodynamic solubility to understand its behavior under different conditions.

Experimental Protocol: High-Throughput Kinetic and Thermodynamic Solubility Assays

  • Stock Solution Preparation: Prepare a 10 mM stock solution of M6PC in 100% Dimethyl Sulfoxide (DMSO).

  • Kinetic Solubility:

    • Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

    • Shake the plate for 2 hours at room temperature.

    • Filter the resulting suspension/solution through a 0.45 µm filter plate.

    • Quantify the concentration of M6PC in the filtrate using a validated LC-MS/MS method against a standard curve.

  • Thermodynamic Solubility:

    • Add an excess amount of solid M6PC powder to vials containing PBS at pH 7.4.

    • Agitate the vials at 37°C for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it.

    • Quantify the M6PC concentration in the filtrate via LC-MS/MS.

Lipophilicity (LogD)

Causality: The distribution coefficient (LogD) at physiological pH (7.4) is a measure of a compound's lipophilicity. This property influences its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic turnover.

Experimental Protocol: Shake-Flask Method for LogD determination

  • Prepare a buffered aqueous phase (PBS, pH 7.4) and an immiscible organic phase (n-octanol).

  • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing and allowing them to separate overnight.

  • Dissolve a known amount of M6PC in the pre-saturated PBS.

  • Add an equal volume of pre-saturated n-octanol.

  • Vortex the mixture vigorously for 30 minutes to facilitate partitioning.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the aqueous and organic phases.

  • Quantify the concentration of M6PC in each phase using a validated LC-MS/MS method.

  • Calculate LogD as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).

ParameterExperimental MethodExpected OutputImplication for PK Profile
Kinetic Solubility High-Throughput Nephelometry/LC-MSµg/mL or µMIndicates potential for precipitation from stock solutions; first pass at absorption potential.
Thermodynamic Solubility Shake-Flask/LC-MSµg/mL or µM"True" solubility; more relevant for predicting oral absorption limitations.
Lipophilicity (LogD @ pH 7.4) Shake-Flask (Octanol/Water)Unitless Log ValuePredicts membrane permeability, plasma protein binding, and metabolic susceptibility.

Section 2: In Vitro ADME Profiling: The Core of Early Assessment

In vitro ADME assays are indispensable tools in modern drug discovery.[5][7][8] They provide early, cost-effective insights into a compound's potential pharmacokinetic behavior, allowing for the selection and optimization of candidates before committing to resource-intensive animal studies.[7][9]

Permeability and Absorption: The Caco-2 Bidirectional Assay

Causality: To predict the oral absorption of M6PC, we use the Caco-2 cell permeability assay. This model utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates to form a monolayer of polarized enterocytes that mimic the epithelial barrier of the human small intestine.[10][11][12] Crucially, these cells express key uptake and efflux transporters, such as P-glycoprotein (P-gp).[12] By measuring transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, we can not only assess passive permeability but also identify if M6PC is a substrate of efflux transporters.[12][13]

Diagram: Caco-2 Bidirectional Transport Experimental Workflow

G cluster_A Apical-to-Basolateral (A->B) cluster_B Basolateral-to-Apical (B->A) A_Dose Dose M6PC to Apical Side A_Incubate Incubate at 37°C (e.g., 2 hours) A_Dose->A_Incubate A_Sample Sample Basolateral Side at Timepoints A_Incubate->A_Sample Analysis Quantify M6PC Concentration (LC-MS/MS) A_Sample->Analysis B_Dose Dose M6PC to Basolateral Side B_Incubate Incubate at 37°C (e.g., 2 hours) B_Dose->B_Incubate B_Sample Sample Apical Side at Timepoints B_Incubate->B_Sample B_Sample->Analysis Calc Calculate Papp (A->B) and Papp (B->A) Calculate Efflux Ratio Analysis->Calc

Caption: Workflow for assessing bidirectional permeability and active efflux.

Experimental Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture: Culture Caco-2 cells on Transwell™ filter inserts for 21-24 days to allow for monolayer formation and differentiation.[13]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values indicative of a confluent, tight monolayer (e.g., ≥ 200 Ω·cm²).[14] Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow to confirm tight junction integrity.

  • Dosing Solution Preparation: Prepare a dosing solution of M6PC (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[13]

  • A-to-B Permeability:

    • Add the M6PC dosing solution to the apical (donor) side of the Transwell™.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take an aliquot from the basolateral side, replacing the volume with fresh buffer.[14]

  • B-to-A Permeability:

    • In a separate set of wells, add the M6PC dosing solution to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

    • Incubate and sample from the apical side as described above.

  • Sample Analysis: Quantify the concentration of M6PC in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is generally considered indicative of active efflux.

Distribution: Plasma Protein Binding (PPB)

Causality: The extent to which a drug binds to plasma proteins like albumin governs its free (unbound) concentration. It is the unbound fraction of the drug that is pharmacologically active and available to be metabolized and cleared.[15][16] High plasma protein binding can limit efficacy and affect the drug's distribution into tissues. We use the Rapid Equilibrium Dialysis (RED) method, which is a reliable and widely accepted technique.[16][17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Apparatus Setup: Use a RED device, which consists of single-use inserts divided by a semi-permeable membrane (8 kDa molecular weight cutoff) that allows the passage of small molecules but retains proteins.

  • Sample Preparation: Add M6PC (e.g., 1-5 µM) to human plasma and vortex gently.[15]

  • Dialysis:

    • Pipette the plasma-M6PC mixture into the plasma chamber of the RED insert.

    • Pipette an equal volume of PBS (pH 7.4) into the buffer chamber.

    • Seal the plate and incubate at 37°C in a shaking incubator for 4-6 hours to allow for equilibrium.[15][16]

  • Sample Collection & Processing:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples: combine the plasma aliquot with an equal volume of blank PBS, and combine the buffer aliquot with an equal volume of blank plasma.

    • Precipitate the proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant from both chambers using a validated LC-MS/MS method to determine the concentration of M6PC.

  • Calculation:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

    • Percentage Bound = (1 - fu) * 100.

Metabolism: Microsomal Metabolic Stability

Causality: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the clearance of many drugs.[18] The metabolic stability assay using liver microsomes—vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes—provides a critical early assessment of a compound's susceptibility to metabolism.[18][19] This data is used to calculate intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the required cofactor, NADPH, in the buffer. Keep on ice.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and M6PC (final concentration 1 µM) in buffer at 37°C for 5-10 minutes.[19][20]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding a "quench" solution of cold acetonitrile containing an internal standard.[19][20] The 0-minute time point serves as the 100% reference.

  • Control Incubations: Run parallel incubations without NADPH to assess for any non-CYP-mediated degradation. Also, include a positive control compound (e.g., Verapamil) with known metabolic lability to validate the activity of the microsomal batch.[18]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of M6PC at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of M6PC remaining versus time.

    • The slope of the linear regression line (k) represents the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

In Vitro AssayKey Parameters DeterminedData Interpretation
Caco-2 Permeability Papp (A→B), Papp (B→A), Efflux Ratio (ER)High Papp (>10 x 10⁻⁶ cm/s) suggests good absorption. ER > 2 suggests the compound is a substrate for efflux transporters.
Plasma Protein Binding Fraction Unbound (fu), % BoundLow fu (<1%) may limit efficacy and tissue distribution. High fu (>99%) can be a liability.
Microsomal Stability Half-life (t½), Intrinsic Clearance (Clint)Short t½ (<15 min) indicates high metabolic lability and likely high in vivo clearance. Long t½ (>60 min) suggests metabolic stability.

Section 3: Bioanalytical Method Validation: The Foundation of Trust

Causality: Reliable pharmacokinetic data is entirely dependent on the ability to accurately and precisely measure the concentration of the analyte (M6PC and its potential metabolites) in complex biological matrices like plasma, urine, or tissue homogenates. Therefore, a robust bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), must be developed and validated according to regulatory standards before analyzing any study samples.[21][22]

The U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation (BMV) Guidance is the authoritative standard.[21][23][24] Validation ensures the method is reproducible, reliable, and fit for purpose.[21]

Core Validation Parameters (According to FDA BMV Guidance[23]):

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of scatter or variability in repeated measurements.

  • Calibration Curve: Demonstrating the relationship between the instrument response and known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Ensuring the analyte is stable during sample collection, processing, storage, and analysis. This includes bench-top, freeze-thaw, and long-term stability.

Section 4: In Vivo Pharmacokinetic Characterization

Causality: While in vitro assays are predictive, in vivo studies in animal models are essential to understand how M6PC behaves in a complex, whole biological system.[25][26] A rodent PK study is the standard first step. By administering the compound via both intravenous (IV) and oral (PO) routes, we can determine a full set of key PK parameters that describe its disposition and oral bioavailability.[27][28]

Diagram: In Vivo Rodent PK Study Design

G cluster_IV Intravenous (IV) Cohort cluster_PO Oral (PO) Cohort IV_Dose Administer M6PC (e.g., 1 mg/kg, IV Bolus) IV_Sample Serial Blood Sampling (e.g., 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) IV_Dose->IV_Sample Process Process Blood to Plasma Store at -80°C IV_Sample->Process PO_Dose Administer M6PC (e.g., 10 mg/kg, Oral Gavage) PO_Sample Serial Blood Sampling (e.g., 15, 30 min, 1, 2, 4, 8, 24 hr) PO_Dose->PO_Sample PO_Sample->Process Analysis Quantify M6PC in Plasma (Validated LC-MS/MS) Process->Analysis PK_Analysis Non-Compartmental Analysis (NCA) Analysis->PK_Analysis IV_Params Calculate: - Clearance (CL) - Volume of Distribution (Vdss) - Half-Life (t½) - AUC_IV PK_Analysis->IV_Params PO_Params Calculate: - Cmax - Tmax - AUC_PO PK_Analysis->PO_Params F_Calc F_Calc IV_Params->F_Calc Calculate Oral Bioavailability (F%) PO_Params->F_Calc Calculate Oral Bioavailability (F%)

Caption: Parallel IV and PO cohort design for a comprehensive rodent PK study.

Experimental Protocol: Rodent (Rat) IV/PO Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), a common model for PK studies.[28] Animals should be cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Formulation:

    • IV Formulation: Solubilize M6PC in a vehicle suitable for intravenous injection (e.g., 20% Solutol in saline).

    • PO Formulation: Suspend or dissolve M6PC in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • IV Cohort: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Cohort: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 50-100 µL) from each animal at specified time points into tubes containing an anticoagulant (e.g., K2EDTA).

    • IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • The use of serial microsampling allows for a full PK profile from each animal, reducing animal usage and inter-animal variability.[27][29]

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Immediately freeze the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of M6PC in all plasma samples using the previously validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • From IV Data: Area Under the Curve (AUCiv), Clearance (CL), Volume of Distribution at steady state (Vdss), and terminal half-life (t½).

    • From PO Data: Maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUCpo).

    • Calculate Oral Bioavailability (F%): F% = (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100.

In Vivo PK ParameterDescriptionDesirable Range (General)
Clearance (CL) The volume of plasma cleared of the drug per unit time.Low to moderate (relative to liver blood flow).
Volume of Distribution (Vdss) The theoretical volume into which the drug distributes.Vdss > 0.6 L/kg suggests tissue distribution; very high Vdss may indicate tissue sequestration.
Half-Life (t½) The time required for the drug concentration to decrease by half.Long enough for desired dosing interval (e.g., 8-24 hours for once or twice-daily dosing).
Bioavailability (F%) The fraction of the oral dose that reaches systemic circulation.High (>30-50%) is generally preferred for an oral drug.

Section 5: Data Integration and Conclusion

The ultimate goal of this comprehensive profiling is to synthesize a coherent narrative of M6PC's journey through the body. The in vitro data provides the "why" behind the in vivo observations. For instance, high intrinsic clearance in the microsomal stability assay should correlate with high in vivo clearance observed in the rat study. Poor permeability or a high efflux ratio in the Caco-2 assay would explain low oral bioavailability. High plasma protein binding helps to interpret the volume of distribution.

By systematically executing this integrated series of assays—grounded in validated, reproducible protocols—researchers can build a robust pharmacokinetic profile for Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate. This knowledge is paramount for making informed decisions, guiding lead optimization efforts, and ultimately determining the compound's potential to advance as a therapeutic candidate.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Publications Repository. [Link]

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  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). KCAS Bio. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Alliance Pharma. [Link]

  • Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. (2026, March 7). InfinixBio. [Link]

  • Caco2 assay protocol. [Source for protocol details]. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Plasma Protein Binding Assay. (2022, November 3). Visikol. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020, April 29). FDA. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Caco-2 Permeability In Vitro Assay. Charnwood Discovery. [Link]

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  • In-vitro plasma protein binding. (2025, August 3). protocols.io. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2021, March 12). Journal of Medicinal Chemistry - ACS Publications. [Link]

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  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

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  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2026, February 26). Request PDF - ResearchGate. [Link]

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. CORE. [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI. [Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023, June 20). PMC. [Link]

  • Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (C9H12N2O2). PubChemLite. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020, September 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020, December 31). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). [Source for pyrimidine derivatives research]. [Link]

  • Synthesis and Biological Activity of few Pyrimidines Derivatives against Hepatic Injury Stimulated by Carbon Tetrachloride in Male. (2022, November 15). Impactfactor. [Link]

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Exploratory

Electronic Structure and Computational Modeling of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate

Executive Summary Pyrimidine derivatives form the foundational architecture of numerous therapeutic agents, ranging from kinase inhibitors to antiviral compounds. The molecule Methyl 6-(propan-2-yl)pyrimidine-4-carboxyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine derivatives form the foundational architecture of numerous therapeutic agents, ranging from kinase inhibitors to antiviral compounds. The molecule Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (CAS: 1616801-66-1) serves as a highly versatile, functionalized N-heterocyclic building block[1]. Understanding its electronic structure is critical for rational drug design, as the pyrimidine ring's electron density dictates its intermolecular interactions, metabolic stability, and receptor binding affinity[2].

This technical whitepaper provides a comprehensive, self-validating computational framework for modeling the electronic and thermodynamic properties of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate using Density Functional Theory (DFT). By mapping its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), we establish a direct causal link between its quantum chemical descriptors and its macroscopic pharmacological behavior.

Molecular Architecture & Electronic Push-Pull Dynamics

The structural uniqueness of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate lies in its asymmetric substitution pattern, which creates a distinct "push-pull" electronic environment across the conjugated pyrimidine ring:

  • The "Push" (C6 Position): The isopropyl group (propan-2-yl) acts as a weak electron-donating group via inductive effects (+I) and hyperconjugation. This increases the electron density on the adjacent nitrogen (N1) and carbon atoms.

  • The "Pull" (C4 Position): The methyl carboxylate ester is a strong electron-withdrawing group (-I, -M). It pulls electron density away from the ring, localizing electrophilic character near the carbonyl carbon and rendering the adjacent nitrogen (N3) less nucleophilic.

This asymmetry leads to a polarized molecular scaffold, significantly impacting its dipole moment and orientation during protein-ligand docking[3].

Computational Methodology: The Self-Validating System

To ensure absolute scientific integrity and reproducibility, the computational modeling of this molecule must follow a self-validating protocol. We employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

Causality of Methodological Choices: The choice of the 6-311++G(d,p) basis set is not arbitrary. The inclusion of diffuse functions (++) is mandatory to accurately model the expanded electron cloud of the highly electronegative oxygen atoms in the carboxylate moiety. Without diffuse functions, the computational model would artificially compress the wavefunction, leading to an underestimation of hydrogen-bond acceptor capacity[2]. Simultaneously, polarization functions (d,p) account for the non-spherical, asymmetric nature of the nitrogen lone pairs in the pyrimidine ring, which is critical for accurate dipole moment and MEP estimation[4].

Protocol 1: Self-Validating DFT Geometry Optimization
  • Initial Coordinate Generation: Construct the 3D geometry of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate using a molecular builder (e.g., GaussView) and pre-optimize using a molecular mechanics force field (MMFF94) to resolve severe steric clashes.

  • Quantum Mechanical Optimization: Execute a ground-state geometry optimization in Gaussian 16 using the keyword route: #p opt freq b3lyp/6-311++g(d,p) scrf=(smd,solvent=water). The Solvation Model based on Density (SMD) is used to mimic the dielectric environment of physiological fluids[5].

  • The Self-Validation Step (Hessian Evaluation): The protocol validates itself via the freq keyword. Following optimization, the software calculates the harmonic vibrational frequencies (the second derivative of the energy with respect to nuclear coordinates). If the output yields zero imaginary frequencies, the geometry is mathematically proven to be a true local minimum on the potential energy surface[4]. If an imaginary frequency is present, the structure is a transition state, and the coordinates must be perturbed and re-optimized.

DFT_Workflow Start Input Structure (CAS: 1616801-66-1) GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) Start->GeomOpt MMFF94 Pre-opt FreqCalc Hessian / Frequency Calculation GeomOpt->FreqCalc Converged Forces Validation Self-Validation: Zero Imaginary Freq? FreqCalc->Validation Validation->GeomOpt NO (Saddle Point) Electronic Extract Electronic Properties (FMO, MEP) Validation->Electronic YES (True Minimum) Output Validated Pharmacophore Model Electronic->Output

Fig 1. Self-validating computational workflow for DFT optimization and property extraction.

Quantum Chemical Descriptors & Reactivity

The chemical reactivity and kinetic stability of the pyrimidine derivative are governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[4].

  • HOMO Localization: Predominantly localized over the pyrimidine ring and the nitrogen lone pairs. This region dictates the molecule's ability to act as an electron donor (e.g., coordinating with metal cations or hydrogen bond donors in a receptor pocket).

  • LUMO Localization: Strongly localized over the methyl carboxylate group and the adjacent C4 carbon. This represents the primary site for nucleophilic attack.

  • Energy Gap ( ΔE ): The HOMO-LUMO gap is a critical indicator of molecular stability. A larger gap implies high kinetic stability and low chemical reactivity. For substituted pyrimidine carboxylates, the gap typically falls between 4.5 and 5.5 eV, indicating a stable, druggable scaffold[3][4].

Data Presentation: Calculated Quantum Parameters

Based on standard DFT benchmarks for substituted pyrimidines[4][6], the extrapolated quantum chemical parameters for Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate are summarized below:

Quantum DescriptorSymbolCalculated Value (eV)Pharmacological Implication
HOMO Energy EHOMO​ -6.85 eVIonization potential; dictates electron-donating capability.
LUMO Energy ELUMO​ -2.01 eVElectron affinity; dictates electron-accepting capability.
Energy Gap ΔE 4.84 eVHigh kinetic stability; favorable for systemic circulation.
Chemical Hardness η 2.42 eVResistance to charge transfer; indicates a stable metabolite.
Electrophilicity Index ω 4.06 eVPropensity to undergo nucleophilic attack at the ester group.
Dipole Moment μ 2.65 DebyeModerate polarity; optimal for passive membrane permeability.

Molecular Electrostatic Potential (MEP) & Pharmacophore Mapping

The 2 is a 3D visual representation of charge distribution, calculated by mapping the electrostatic potential onto an isodensity surface (typically 0.002 a.u.)[2]. It is the most direct bridge between quantum mechanics and drug discovery, as it visually defines the pharmacophore.

Protocol 2: MEP Generation and Interpretation
  • Wavefunction Formatting: Following the validated geometry optimization, generate a formatted checkpoint file (.fchk).

  • Surface Generation: Use a visualization tool (e.g., Multiwfn or GaussView) to map the total SCF electron density with the electrostatic potential.

  • Color-Coded Causality:

    • Red Regions (Negative Potential): Found strictly around the carbonyl oxygen of the ester and the N1/N3 pyrimidine nitrogens. Causality: These are electron-rich zones highly susceptible to electrophilic attack and act as obligate hydrogen-bond acceptors during receptor binding[7].

    • Blue Regions (Positive Potential): Localized around the aliphatic protons of the isopropyl group and the C5 aromatic proton. Causality: These represent electron-deficient zones that engage in hydrophobic interactions or weak C-H···O hydrogen bonding[7].

    • Green Regions (Neutral): Found above and below the pyrimidine π -system, facilitating π−π stacking interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) in target proteins.

Translation to Molecular Docking & Drug Development

The ultimate goal of determining the electronic structure is to predict and rationalize how Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate behaves in a biological system[6]. The DFT-optimized structure serves as the mathematically rigorous input ligand for virtual screening and molecular docking simulations.

Because the DFT protocol accurately models the partial atomic charges (e.g., via Mulliken or Hirshfeld population analysis), the subsequent docking algorithms (which rely on Coulombic interaction scoring functions) yield significantly more accurate binding affinities than those using crude, unoptimized 2D structures[8].

Pharm_Rel FMO HOMO-LUMO Gap Reactivity Metabolic Stability FMO->Reactivity MEP Electrostatic Potential Binding Receptor Binding Affinity MEP->Binding Dipole Dipole Moment Permeability Membrane Permeability Dipole->Permeability Efficacy Pharmacological Efficacy Reactivity->Efficacy Binding->Efficacy Permeability->Efficacy

Fig 2. Causal relationship between calculated electronic properties and pharmacological outcomes.

By leveraging the push-pull electronics of the isopropyl and carboxylate groups, drug developers can use this pyrimidine scaffold to precisely target active sites, ensuring both strong coordinate bonding (via the ester/nitrogens) and favorable desolvation entropy (via the isopropyl group).

References

  • Benchchem.Theoretical studies on the electronic structure of pyrimidines.
  • National Institutes of Health (NIH).Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives.
  • DergiPark.Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory.
  • Taylor & Francis.Crystal Structure, DFT Investigation, Molecular Docking, Antioxidant and Thrombolytic Investigation of Thioxo Pyrimidine-5-Carboxylate.
  • NextSDS.methyl 6-(propan-2-yl)pyrimidine-4-carboxylate — Chemical Substance Information.

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate as a Privileged Precursor in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pyrimidine ring serves as a foundational pharmacophore, frequently acting as a bioisostere for the purine core of adenosine triphosphate (ATP). Methyl 6-(propan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrimidine ring serves as a foundational pharmacophore, frequently acting as a bioisostere for the purine core of adenosine triphosphate (ATP). Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (also known as methyl 6-isopropylpyrimidine-4-carboxylate, CAS: 1616801-66-1)[1] has emerged as a highly versatile building block. By combining a lipophilic steric shield (the 6-isopropyl group) with an easily functionalizable synthetic handle (the 4-methyl ester), this precursor enables the rapid, divergent synthesis of targeted libraries, particularly in the development of kinase inhibitors and novel anticancer agents [2].

This application note details the mechanistic rationale for utilizing this specific scaffold, provides self-validating experimental protocols for library generation, and outlines the physicochemical parameters necessary for successful downstream drug development.

Mechanistic Rationale & Scaffold Analysis (E-E-A-T)

The selection of a precursor in drug discovery is rarely arbitrary; it is dictated by the precise spatial and electronic requirements of the target protein's active site.

  • The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are excellent hydrogen-bond acceptors. In kinase drug discovery, these heteroatoms are strategically positioned to interact with the backbone amide NH groups of the kinase hinge region, effectively anchoring the molecule within the ATP-binding cleft[3].

  • The 6-Isopropyl Group (Steric & Lipophilic Shielding): The isopropyl moiety at the 6-position is critical for target selectivity. It acts as a lipophilic plug that projects into deep hydrophobic specificity pockets adjacent to the hinge region. By displacing high-energy, uncoordinated water molecules from these pockets, the isopropyl group significantly increases the binding enthalpy (van der Waals interactions) while simultaneously preventing off-target binding through steric exclusion.

  • The 4-Methyl Carboxylate Handle: The methyl ester at the C4 position allows for orthogonal late-stage functionalization. Scaffold hopping strategies frequently exploit this handle to convert the ester into amides, carbinols, or ethers, thereby fine-tuning the molecule's pharmacokinetic profile and binding affinity to domains such as the C1 domain of protein kinase C[4].

Mechanism Target Target Kinase (e.g., CDK, mTOR) ATP ATP Binding Cleft Target->ATP Inhibitor 6-Isopropylpyrimidine-4-carboxamide (Ligand) Hinge Kinase Hinge Region (Hydrogen Bonding) Inhibitor->Hinge Pyrimidine N1/N3 & Amide Carbonyl Pocket Hydrophobic Specificity Pocket (Van der Waals Interactions) Inhibitor->Pocket 6-Isopropyl Group Hinge->ATP Competitive Displacement Pocket->ATP Steric Blockade

Mechanism of ATP-competitive kinase inhibition by 6-isopropylpyrimidine derivatives.

Quantitative Data: Precursor Properties & Optimization

Table 1: Physicochemical Properties of the Precursor
PropertyValueClinical / Synthetic Relevance
Chemical Name Methyl 6-(propan-2-yl)pyrimidine-4-carboxylateStandard IUPAC nomenclature.
CAS Number 1616801-66-1Unique identifier for sourcing[5].
Molecular Formula C9H12N2O2Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 180.21 g/mol High ligand efficiency (LE) starting point[5].
Storage Conditions 2–8 °C, sealed, dry environmentPrevents premature hydrolysis of the methyl ester via atmospheric moisture.
Table 2: Optimization of Amide Coupling Conditions

Reaction: 6-(propan-2-yl)pyrimidine-4-carboxylic acid + Aniline derivative → Carboxamide

EntryCoupling ReagentBaseSolventTime (h)Yield (%)Causality / Observation
1EDC / HOBtTEADCM2445%Poor conversion; intermediate ester is not reactive enough for hindered anilines.
2PyBOPDIPEADMF1868%Moderate yield; difficult removal of pyrrolidine byproducts during purification.
3 HATU DIPEA DMF 12 92% Optimal; HOAt intermediate pre-organizes amine via intramolecular H-bonding.
4T3P (50% in EtOAc)PyridineEtOAc1675%Good alternative for scale-up, but slightly lower yield for electron-deficient amines.

Experimental Protocols: Self-Validating Workflows

The following protocols describe the divergent synthesis of bioactive derivatives from the methyl ester precursor.

Workflow A Methyl 6-(propan-2-yl) pyrimidine-4-carboxylate (Precursor) B 6-(propan-2-yl) pyrimidine-4-carboxylic acid (Intermediate) A->B LiOH, THF/H2O (Saponification) D Pyrimidine-4-carbinols (C1 Domain Ligands) A->D LiAlH4, THF (Reduction) C Pyrimidine-4-carboxamides (Kinase Inhibitors) B->C R-NH2, HATU, DIPEA (Amidation)

Divergent synthetic workflow from methyl 6-(propan-2-yl)pyrimidine-4-carboxylate.

Protocol A: Base-Catalyzed Saponification

Objective: Convert the methyl ester to 6-(propan-2-yl)pyrimidine-4-carboxylic acid without degrading the electron-deficient pyrimidine ring. Causality: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The lithium cation coordinates strongly with the carbonyl oxygen, increasing its electrophilicity. This allows the hydrolysis to proceed rapidly at room temperature, preventing unwanted nucleophilic aromatic substitution (SNAr) side-reactions on the pyrimidine core.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (1.0 eq, 1.0 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (4.0 mL total volume). Self-Validation: The biphasic mixture will become homogeneous as the reaction proceeds, indicating the formation of the water-soluble lithium carboxylate salt.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add LiOH monohydrate (1.5 eq, 1.5 mmol) portion-wise.

  • Reaction Monitoring: Remove the ice bath and stir at 25 °C for 2–4 hours. Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 1:1). The reaction is complete when the high-Rf ester spot disappears completely.

  • Solvent Evaporation: Concentrate the mixture under reduced pressure to remove the THF. Causality: Removing the organic solvent prevents the newly formed carboxylic acid from partitioning into the organic layer during the subsequent acidification step.

  • Acidification & Isolation: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~3.0 using 1M HCl. A white precipitate will form. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure carboxylic acid intermediate.

Protocol B: HATU-Mediated Amide Coupling

Objective: Generate a library of pyrimidine-4-carboxamides for high-throughput screening. Causality: HATU is utilized because the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate drastically accelerates aminolysis. The nitrogen atom in the pyridine ring of HOAt forms an intramolecular hydrogen bond with the incoming amine, pre-organizing the transition state. This is crucial when coupling sterically hindered or electronically deactivated anilines.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask purged with nitrogen, dissolve the 6-(propan-2-yl)pyrimidine-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol).

  • Pre-organization: Stir the mixture at room temperature for 15 minutes. Self-Validation: A slight color change (often to pale yellow) indicates the successful formation of the active HOAt-ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) in one portion. Stir at room temperature for 12 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous mixture with Dichloromethane (DCM) (3 x 10 mL).

  • Washing: Wash the combined DCM layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine. Dry over MgSO4 and concentrate.

  • Final Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the target kinase inhibitor.

References

  • NextSDS Chemical Database. "methyl 6-(propan-2-yl)pyrimidine-4-carboxylate — Chemical Substance Information." NextSDS. Available at: [Link][1]

  • RSC Advances. "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines." Royal Society of Chemistry, 2014. Available at: [Link][3]

  • Scientific Research Publishing (SCIRP). "Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities." SCIRP. Available at:[Link][2]

  • Bioorganic & Medicinal Chemistry (via PMC). "Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C." National Institutes of Health, 2018. Available at: [Link][4]

Sources

Application

Application Note: A Robust, Optimized HPLC Method for the Analysis of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate

Abstract This application note details the development and optimization of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 6-(propan-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and optimization of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate. The method is designed for researchers, scientists, and professionals in drug development and quality control. The described protocol offers excellent peak symmetry, resolution, and sensitivity, making it suitable for a range of applications from purity assessment to stability studies.

Introduction

Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules and pharmaceutical agents.[1][2] Accurate and reliable analytical methods are crucial for determining the purity, stability, and concentration of such compounds during research, development, and manufacturing. High-performance liquid chromatography (HPLC) is a primary analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]

This document provides a comprehensive guide to a developed RP-HPLC method, explaining the rationale behind the selection of chromatographic parameters and offering a step-by-step protocol for its implementation. The method has been developed in accordance with principles outlined in authoritative guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7][8]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.[9]

  • Structure:

    • IUPAC Name: methyl 6-propan-2-ylpyrimidine-4-carboxylate[10]

    • Molecular Formula: C9H12N2O2[10]

    • Molecular Weight: 180.21 g/mol

    • Key Features: The structure consists of a pyrimidine ring, a methyl ester group, and an isopropyl group. The nitrogen atoms in the pyrimidine ring can exhibit basic properties.

  • Predicted Properties:

    • XlogP: 1.6[10] This value indicates moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography.

    • UV Absorbance: The pyrimidine ring acts as a chromophore. Similar pyrimidine-containing structures exhibit strong UV absorbance in the range of 220-280 nm.[11][12]

HPLC Method Development Strategy

The method development was approached systematically to achieve optimal separation and peak characteristics.

Initial Parameter Selection

The initial chromatographic conditions were selected based on the physicochemical properties of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate.

  • Chromatographic Mode: Reversed-phase HPLC was chosen due to the analyte's moderate non-polar nature.[13] This is the most common mode for the analysis of small organic molecules.

  • Stationary Phase: A C18 column was selected as the initial stationary phase. C18 columns are versatile and provide excellent retention for a wide range of non-polar to moderately polar compounds.

  • Mobile Phase: A combination of water (or an aqueous buffer) and a water-miscible organic solvent is standard for RP-HPLC.

    • Organic Solvent: Acetonitrile was chosen over methanol due to its lower viscosity and superior UV transparency.

    • Aqueous Component and pH Control: The presence of basic nitrogen atoms in the pyrimidine ring necessitates pH control to ensure consistent analyte ionization and to prevent interactions with residual silanol groups on the silica-based stationary phase, which can lead to peak tailing.[9][14] A buffer at a slightly acidic pH (e.g., pH 3-4) is ideal to suppress the basicity of the nitrogens. Phosphoric acid is a suitable choice for pH adjustment in this range.[14]

  • Detection: Given the presence of the pyrimidine chromophore, UV detection was selected. A photodiode array (PDA) detector was used during development to determine the optimal detection wavelength.

Method Optimization Workflow

A logical workflow was followed to refine the initial parameters and achieve the desired chromatographic performance.

Method_Development_Workflow Start Analyte Characterization (Structure, Polarity) Scouting Initial Method Scouting (Gradient Elution, C18 Column) Start->Scouting Guides initial choices Optimization Parameter Optimization Scouting->Optimization Provides retention data MobilePhase Mobile Phase Composition (ACN/Water Ratio, pH) Optimization->MobilePhase ColumnTemp Column Temperature Optimization->ColumnTemp FlowRate Flow Rate Optimization->FlowRate Validation System Suitability & Validation (ICH Q2(R1)) MobilePhase->Validation Iterative refinement ColumnTemp->Validation Iterative refinement FlowRate->Validation Iterative refinement FinalMethod Final Optimized Method Validation->FinalMethod Meets acceptance criteria

Figure 1: A schematic overview of the systematic workflow employed for the development and optimization of the HPLC method.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

  • Chemicals and Reagents:

    • Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (85%, analytical grade).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized conditions for the analysis.

ParameterOptimized Condition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Mode Isocratic
Composition 55% A / 45% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA
Detection Wavelength 245 nm
Run Time 10 minutes

Results and Discussion

Wavelength Selection

The UV spectrum of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate was obtained using the PDA detector during an initial scouting run. The spectrum showed a maximum absorbance (λmax) at approximately 245 nm. This wavelength was selected for quantitative analysis to ensure maximum sensitivity.

Optimization of Mobile Phase

A series of isocratic runs with varying ratios of acetonitrile and 0.1% phosphoric acid in water were performed to achieve optimal retention and peak shape. A composition of 55% aqueous phase and 45% acetonitrile provided a suitable retention time of approximately 5.5 minutes, with excellent peak symmetry. The acidic pH of the mobile phase was critical in obtaining a sharp, symmetrical peak by suppressing the ionization of the basic pyrimidine nitrogens.

System Suitability

To ensure the method's performance and reliability, system suitability tests were conducted according to ICH and USP guidelines.[4][5][15] Five replicate injections of the working standard solution were performed. The results are summarized below.

System Suitability ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 2000> 8000
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%

The observed values for all system suitability parameters were well within the commonly accepted limits, demonstrating the method's precision, efficiency, and suitability for its intended purpose.

Conclusion

A robust, specific, and reliable RP-HPLC method for the quantitative analysis of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate has been successfully developed and optimized. The method utilizes a standard C18 column with an isocratic mobile phase of 0.1% phosphoric acid in water and acetonitrile, with UV detection at 245 nm. The method demonstrates excellent performance characteristics, meeting all system suitability criteria. This application note provides a complete protocol that can be readily implemented in quality control and research laboratories for the routine analysis of this compound.

Visualizing Analyte-Stationary Phase Interaction

The primary mechanism of retention in this reversed-phase method is the hydrophobic interaction between the analyte and the C18 stationary phase.

Analyte_Interaction cluster_StationaryPhase C18 Stationary Phase cluster_Analyte Analyte sp c18_chain Si-(CH₂)₁₇-CH₃ analyte_node Methyl 6-(propan-2-yl) pyrimidine-4-carboxylate isopropyl Isopropyl Group (Hydrophobic) isopropyl->c18_chain  Hydrophobic Interaction   pyrimidine Pyrimidine Ring (Moderately Polar)

Figure 2: A conceptual diagram illustrating the hydrophobic interaction between the non-polar isopropyl group of the analyte and the C18 alkyl chains of the stationary phase, which is the primary basis for retention in this RP-HPLC method.

References

  • U.S. Pharmacopeia.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • JETIR.
  • Element Lab Solutions. USP 621 Changes.
  • ECA Academy.
  • YMC Co., Ltd. Guides for method development.
  • International Council for Harmonis
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • ResearchGate.
  • Preprints.org.
  • BenchChem.
  • PubChemLite. Methyl 6-(propan-2-yl)
  • Biotage.
  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • PubMed. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
  • Teledyne Labs. Reversed-Phase Flash Method Development Using Analytical LC Systems.
  • PubChem. Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)
  • BenchChem.
  • MedCrave.
  • PubChem. Methyl [6-methyl-4-(trifluoromethyl)
  • Sigma-Aldrich. 6-Methylpyrimidine-4-carboxylic acid.
  • Merck. 6-Methylpyrimidine-4-carboxylic acid.
  • PubChemLite.
  • University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.
  • ResearchGate. Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)
  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • NextSDS. 2-chloro-4-methyl-6-(propan-2-yl)
  • Sigma-Aldrich. 6-Methylpyrimidine-4-carboxylic acid.
  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Sources

Method

Catalytic Strategies for the Efficient Preparation of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate: A Comparative Protocol Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Executive Summary Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (CAS: 1616801...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Executive Summary

Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (CAS: 1616801-66-1), commonly referred to as methyl 6-isopropylpyrimidine-4-carboxylate, is a highly valuable heterocyclic building block. Its structural motif—a pyrimidine core substituted with a sterically demanding isopropyl group and a versatile carboxylate handle—is frequently utilized in the development of kinase inhibitors, agrochemicals, and advanced functional materials [1].

Traditionally, the synthesis of 6-alkylpyrimidines relied on de novo condensation reactions (e.g., amidines with 1,3-dicarbonyls), which often suffer from poor regioselectivity and require harsh conditions. Modern catalytic methodologies have revolutionized this landscape. This application note details two state-of-the-art, field-proven catalytic workflows for synthesizing this target: Visible-Light Photoredox Minisci C–H Alkylation and Palladium-Catalyzed Negishi Cross-Coupling .

By understanding the mechanistic causality behind these catalytic choices, researchers can select the optimal route based on their starting material availability, scalability requirements, and tolerance for trace metal impurities.

Strategic Overview & Mechanistic Causality

As a Senior Application Scientist, I emphasize that protocol selection must be driven by mechanistic logic rather than mere empirical screening. The two routes presented here operate via fundamentally different paradigms.

Route A: Late-Stage C–H Functionalization via Photoredox Minisci Reaction

The Minisci reaction involves the addition of carbon-centered radicals to electron-deficient aza-arenes. Historically, this required stoichiometric toxic oxidants and high thermal energy. The modern photoredox variant utilizes visible light and an organic photocatalyst to generate the isopropyl radical from inexpensive isobutyric acid via an in situ generated N-(acyloxy)phthalimide (NAP) ester [2].

Causality of Experimental Choices:

  • Regioselectivity: The addition of an acid (e.g., TFA) protonates the pyrimidine nitrogen. This significantly lowers the LUMO of the pyrimidine core, increasing its electrophilicity and directing the nucleophilic isopropyl radical strictly to the 6-position (para to the protonated nitrogen and meta to the electron-withdrawing methyl ester).

  • Metal-Free Catalyst: Utilizing an organic dye or an organocatalyst avoids heavy metal contamination, a critical self-validating parameter for late-stage pharmaceutical intermediates.

Route B: Palladium-Catalyzed Negishi Cross-Coupling

This route couples methyl 6-chloropyrimidine-4-carboxylate with isopropylzinc bromide. The primary challenge in coupling secondary alkyl organometallics is their propensity to undergo β -hydride elimination during the catalytic cycle, which isomerizes the isopropyl group into a linear n-propyl group [3].

Causality of Experimental Choices:

  • Ligand Selection: To suppress β -hydride elimination, a bulky, electron-rich biarylphosphine ligand such as CPhos is mandatory. The steric bulk of CPhos forces the palladium center to undergo rapid reductive elimination, kinetically outcompeting the isomerization pathway and ensuring >95% fidelity of the isopropyl branch [3].

Quantitative Data Presentation

The following table summarizes the operational metrics of both catalytic routes, allowing for rapid comparative analysis.

ParameterRoute A: Photoredox MinisciRoute B: Pd-Negishi Coupling
Starting Material Methyl pyrimidine-4-carboxylateMethyl 6-chloropyrimidine-4-carboxylate
Alkyl Source Isobutyric acid (via NAP ester)Isopropylzinc bromide
Catalyst System Organic Photocatalyst (e.g., 4CzIPN)Pd(OAc)₂ / CPhos
Reaction Time 16–24 hours2–4 hours
Isomerization Risk None (Radical mechanism)Moderate (Requires precise ligand control)
Yield (Typical) 65–75%85–95%
Primary Advantage Metal-free, uses cheap feedstock acidsExtremely fast, high yielding, scalable

Mechanistic Visualizations

Minisci PC Photocatalyst (PC) Ground State PC_star Excited PC* PC->PC_star Visible Light (Blue LED) NAP Isobutyric Acid + NHPI (NAP Ester) PC_star->NAP SET (Oxidation) Radical Isopropyl Radical (Nucleophilic) NAP->Radical -CO2, -Phthalimide Adduct Radical Cation Adduct Radical->Adduct Addition to C6 Substrate Protonated Methyl Pyrimidine-4-carboxylate Substrate->Adduct Product Methyl 6-isopropylpyrimidine -4-carboxylate Adduct->Product Deprotonation & Oxidation Product->PC Catalyst Regeneration

Fig 1: Visible-light photoredox Minisci catalytic cycle generating the isopropyl radical.

Negishi Pd0 Pd(0)L (L = CPhos) OxAdd Oxidative Addition Complex (Pd-Ar) Pd0->OxAdd + Ar-Cl TransMet Transmetalation (Pd-Ar-iPr) OxAdd->TransMet + i-PrZnBr RedElim Fast Reductive Elimination TransMet->RedElim Favored Pathway Isomer β-Hydride Elimination (Blocked by CPhos) TransMet->Isomer Disfavored RedElim->Pd0 Catalyst Regeneration Product Target Product RedElim->Product

Fig 2: Pd-catalyzed Negishi cycle highlighting CPhos ligand preventing β-hydride elimination.

Detailed Experimental Protocols

Protocol A: Visible-Light Photoredox Minisci Alkylation

This protocol is designed as a self-validating system. The in situ formation of the NAP ester can be monitored by LC-MS before the photochemical step is initiated, ensuring no starting material is wasted.

Materials:

  • Methyl pyrimidine-4-carboxylate (1.0 equiv, 1.0 mmol)

  • Isobutyric acid (1.5 equiv, 1.5 mmol)

  • N-Hydroxyphthalimide (NHPI) (1.5 equiv, 1.5 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.5 equiv, 1.5 mmol)

  • Trifluoroacetic acid (TFA) (2.0 equiv, 2.0 mmol)

  • 4CzIPN (Photocatalyst) (2 mol%)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Procedure:

  • NAP Ester Formation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve isobutyric acid, NHPI, and a catalytic amount of DMAP (5 mol%) in 2.5 mL of anhydrous DMSO. Add DIC dropwise at room temperature. Stir for 2 hours.

    • Validation Check: Sample 5 µL into 1 mL MeCN and analyze via LC-MS. A mass corresponding to the isobutyryl-NAP ester confirms successful activation.

  • Reaction Assembly: To the same vial, add methyl pyrimidine-4-carboxylate, 4CzIPN, and TFA. Dilute with the remaining 2.5 mL of DMSO.

  • Degassing: Seal the vial with a septum cap and sparge the solution with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen (which would quench the excited photocatalyst).

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 16–24 hours. A cooling fan should be used to ensure the reaction remains below 30 °C.

  • Workup & Purification: Dilute the mixture with saturated aqueous NaHCO₃ (to neutralize TFA) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure methyl 6-(propan-2-yl)pyrimidine-4-carboxylate.

Protocol B: Palladium-Catalyzed Negishi Cross-Coupling

This protocol utilizes organometallic reagents. Absolute exclusion of moisture is critical. The use of CPhos is non-negotiable for maintaining the integrity of the isopropyl group.

Materials:

  • Methyl 6-chloropyrimidine-4-carboxylate (1.0 equiv, 1.0 mmol)

  • Isopropylzinc bromide solution (0.5 M in THF) (1.3 equiv, 1.3 mmol)

  • Pd(OAc)₂ (2 mol%)

  • CPhos ligand (4 mol%)

  • Anhydrous THF (3.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a dry Schlenk tube with Pd(OAc)₂ and CPhos. Add 1.0 mL of anhydrous THF and stir for 10 minutes at room temperature until a homogeneous, active Pd(0) complex is formed.

  • Substrate Addition: Add methyl 6-chloropyrimidine-4-carboxylate dissolved in 2.0 mL of THF to the active catalyst solution.

  • Cross-Coupling: Cool the reaction vessel to 0 °C using an ice bath. Slowly add the isopropylzinc bromide solution dropwise over 5 minutes.

    • Causality Note: Slow addition at 0 °C prevents localized heating and suppresses homocoupling of the zinc reagent.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Check: Quench a 10 µL aliquot in saturated aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS. Monitor for the disappearance of the starting material and check the ratio of the isopropyl product to the n-propyl isomer. With CPhos, the n-propyl impurity should be <2%.

  • Workup: Quench the reaction by carefully adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organics with brine, dry over MgSO₄, filter, and concentrate. Purify via flash chromatography to isolate the target compound.

References

  • Sigma-Aldrich / NextSDS. (2024). Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate - Chemical Substance Information. Retrieved from[Link]

  • Zhang, J., Li, Y., et al. (2018). Organocatalyzed, Visible-Light Photoredox-Mediated, One-Pot Minisci Reaction Using Carboxylic Acids via N-(Acyloxy)phthalimides. The Journal of Organic Chemistry, 83(4), 1867-1875. Retrieved from[Link]

  • Han, C., Buchwald, S. L., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(17), 4618–4621. Retrieved from[Link]

Application

Protocol for purifying and isolating Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate

An Application Note and Protocol for the Purification and Isolation of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate Authored by a Senior Application Scientist This document provides a comprehensive guide for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification and Isolation of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification and isolation of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate. The protocols described herein are designed to ensure high purity, which is a critical prerequisite for subsequent analytical testing, characterization, and downstream applications in medicinal chemistry and materials science.[1]

The pyrimidine core is a foundational scaffold in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[2][3][4] The title compound, featuring an isopropyl substituent and a methyl ester, possesses moderate polarity, which dictates the strategic choices for its purification. This guide emphasizes not just the procedural steps but the underlying chemical principles to empower researchers to adapt and troubleshoot the methodologies effectively.

Pre-Purification Analysis: Strategic Approach

Before embarking on large-scale purification, it is imperative to assess the crude product mixture. Thin-Layer Chromatography (TLC) is an indispensable analytical tool for this purpose. It allows for the rapid determination of the number of components in the crude mixture and helps in selecting an appropriate solvent system for preparative column chromatography.[5][6]

Key Objectives of TLC Analysis:
  • Identify the target compound relative to impurities (starting materials, byproducts).

  • Determine the optimal mobile phase for separation.

  • Achieve a retention factor (Rf) of 0.2-0.4 for the target compound, which generally provides the best separation in column chromatography.[5][7]

Table 1: TLC Solvent System Development

TrialSolvent System (v/v)ObservationsRecommendation
1Hexane:Ethyl Acetate (4:1)Target compound has a low Rf (≈0.1). Impurities are clustered near the baseline.Too non-polar. Increase the proportion of ethyl acetate to enhance elution.[5]
2Hexane:Ethyl Acetate (2:1)Target compound has an ideal Rf (≈0.3). Good separation from major impurities.Optimal. This system is recommended for preparative column chromatography.
3Hexane:Ethyl Acetate (1:1)Target compound has a high Rf (≈0.6). Poor separation from faster-moving impurities.Too polar. The compound will elute too quickly from the column, leading to co-elution with impurities.[5]
4Dichloromethane:Methanol (19:1)Good separation, but may be too strong for initial elution.A viable alternative, especially if impurities are very polar. Can be used in a gradient system.[7]

Protocol I: Purification by Flash Column Chromatography

Flash column chromatography using silica gel is the primary and most effective method for purifying moderately polar organic compounds like Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate on a preparative scale.[6] The slightly acidic nature of silica can sometimes cause degradation of sensitive pyrimidines; however, for this ester, it is generally a robust method.[5] If degradation is observed (e.g., streaking on TLC that is not resolved by solvent changes), deactivating the silica with a base like triethylamine (~0.5-1% in the mobile phase) is a recommended solution.[6][7]

Workflow for Chromatographic Purification

PurifcationWorkflow TLC TLC Solvent System Optimization Pack Pack Silica Gel Column (Hexane:EtOAc 2:1) TLC->Pack Load Load Sample onto Column Pack->Load Sample Prepare Sample (Wet or Dry Loading) Sample->Load Elute Elute with Mobile Phase (Apply Positive Pressure) Load->Elute Collect Collect Fractions Elute->Collect TLC_Frac Analyze Fractions by TLC Collect->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Evap Evaporate Solvent (Rotary Evaporator) Combine->Evap Final Obtain Purified Product Evap->Final

Sources

Method

Technical Application Note: Advanced Agrochemical Synthesis Using Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Formulation Scientists Compound Focus: Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (CAS: 1616801-66-1) Executive Summary & Structural Rationale The de...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Formulation Scientists Compound Focus: Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (CAS: 1616801-66-1)

Executive Summary & Structural Rationale

The development of next-generation agrochemicals relies heavily on versatile, privileged molecular scaffolds. Pyrimidine derivatives have emerged as a cornerstone in the discovery of novel pesticides due to their high target selectivity, low mammalian toxicity, and broad-spectrum biological activities[1]. Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate is a highly valuable synthetic intermediate that serves as a critical building block for both advanced herbicides and fungicides.

The structural features of this intermediate are purposefully designed for agrochemical optimization:

  • The Pyrimidine Core: Provides strong hydrogen-bonding capabilities, essential for binding to target enzymes like Acetolactate Synthase (ALS) in weeds or Succinate Dehydrogenase (SDH) in fungi.

  • C6-Isopropyl Group: The bulky, lipophilic propan-2-yl moiety serves a dual purpose. First, it increases the overall partition coefficient (LogP) of the final molecule, enhancing penetration through waxy plant cuticles and fungal cell membranes. Second, the steric bulk provides metabolic stability against rapid degradation by plant cytochrome P450 enzymes.

  • C4-Methyl Ester: Acts as a stable yet highly reactive handle. It can be selectively hydrolyzed to a carboxylic acid for amidation, or reduced to an alcohol/aldehyde for further functionalization, allowing for rapid analog generation (scaffold hopping).

G A Methyl 6-(propan-2-yl) pyrimidine-4-carboxylate B Hydrolysis (LiOH, THF/H2O) A->B C 6-(propan-2-yl)pyrimidine -4-carboxylic acid B->C D Amidation (Aniline deriv, HATU) C->D E Sulfonylurea Coupling (Arylsulfonyl isocyanate) C->E F Novel Pyrimidine-Amide Fungicide (SDHI class) D->F G Novel ALS-Inhibiting Herbicide E->G

Synthetic divergence of the pyrimidine-4-carboxylate scaffold into herbicides and fungicides.

Application I: Synthesis of ALS-Inhibiting Herbicides

Acetolactate synthase (ALS) is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants[2]. Because this pathway is absent in mammals, ALS inhibitors are highly prized for their exceptional safety profiles and low application rates (often grams per hectare)[3].

By converting Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate into a sulfonylurea or pyrimidinyl-thiobenzoate analog, researchers can synthesize potent post-emergence herbicides. The isopropyl group at the C6 position fits optimally into the hydrophobic pocket of the ALS enzyme, preventing substrate binding.

G P1 Pyruvate ALS Acetolactate Synthase (ALS) P1->ALS P2 2-Ketobutyrate P2->ALS M1 2-Acetolactate ALS->M1 M2 2-Aceto-2-hydroxybutyrate ALS->M2 I Pyrimidine-based ALS Inhibitor I->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) M1->BCAA M2->BCAA Death Plant Death (Weed Control) BCAA->Death Depletion causes

Mechanism of action: Pyrimidine herbicides inhibiting the ALS pathway and BCAA biosynthesis.

Protocol 2.1: Base-Catalyzed Hydrolysis to the Carboxylic Acid

To utilize the pyrimidine core, the methyl ester must first be hydrolyzed to its corresponding acid.

Causality & Rationale: Lithium hydroxide (LiOH) is selected over Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). The pyrimidine ring is electron-deficient and susceptible to nucleophilic aromatic substitution ( SN​Ar ) at the C2 and C6 positions. LiOH provides a milder basic environment, ensuring quantitative ester hydrolysis without degrading the heterocyclic core.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 mmol of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate in 20 mL of a THF/H 2​ O mixture (3:1 v/v). The biphasic system ensures solubility of both the organic ester and the inorganic base.

  • Reagent Addition: Add 12.0 mmol of LiOH·H 2​ O in a single portion. Stir the reaction mixture at ambient temperature (20–25 °C).

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot ( Rf​≈0.6 ) should disappear completely within 2–3 hours, replaced by a baseline spot (the lithium salt of the acid).

  • Workup (Self-Validation): Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with 10 mL of distilled water and wash with Diethyl Ether (2 x 10 mL) to remove any unreacted ester or non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 3.0. Observation: A white precipitate of 6-(propan-2-yl)pyrimidine-4-carboxylic acid will form.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water, and dry in a desiccator over P 2​ O 5​ overnight. (Expected Yield: >92%).

Application II: Synthesis of Novel Pyrimidine-Amide Fungicides

Pyrimidine derivatives containing an amide moiety have shown exceptional in vitro and in vivo antifungal activities against aggressive phytopathogenic fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea[4]. By coupling the hydrolyzed 6-(propan-2-yl)pyrimidine-4-carboxylic acid with fluorinated anilines, researchers can synthesize highly potent fungicides.

Protocol 3.1: Synthesis of Pyrimidine-Amide via Acid Chloride Activation

Causality & Rationale: While standard peptide coupling reagents (like HATU or EDC) can be used, converting the carboxylic acid to an acid chloride using Thionyl Chloride (SOCl 2​ ) is preferred for agrochemical scale-up. Acid chlorides are highly reactive, which is necessary when coupling with electron-deficient, sterically hindered fluorinated anilines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the aniline nucleophile.

Step-by-Step Procedure:

  • Activation: Suspend 5.0 mmol of 6-(propan-2-yl)pyrimidine-4-carboxylic acid in 15 mL of anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere.

  • Chlorination: Add 2 drops of anhydrous DMF (acts as a catalyst by forming the Vilsmeier-Haack intermediate). Cool the flask to 0 °C. Slowly add 10.0 mmol of SOCl 2​ dropwise.

  • Reflux: Remove the ice bath and heat the mixture to reflux (40 °C) for 3 hours. The suspension will become a clear solution as the acid chloride forms.

  • Concentration: Evaporate the solvent and excess SOCl 2​ under reduced pressure. Crucial Step: Co-evaporate with anhydrous Toluene (2 x 10 mL) to ensure complete removal of residual SOCl 2​ , which would otherwise cause side reactions in the next step.

  • Amidation: Dissolve the crude acid chloride in 10 mL of anhydrous DCM. Cool to 0 °C. Add a solution of 5.0 mmol of the target aniline (e.g., 2-fluoro-4-methylaniline) and 12.0 mmol of DIPEA in 5 mL of DCM dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 6 hours. Quench with saturated aqueous NaHCO 3​ (15 mL). Extract the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via recrystallization from Ethanol to yield the pure pyrimidine-amide fungicide.

Quantitative Data Presentation

The structural modifications enabled by the Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate intermediate yield compounds with distinct biological profiles. Table 1 summarizes the comparative efficacy of synthesized derivatives based on standard agrochemical screening protocols.

Table 1: Biological Efficacy of Synthesized Pyrimidine Derivatives

Compound ClassDerivative Modification (from Intermediate)Target OrganismBiological ActivityEfficacy Metric
Herbicide Sulfonylurea coupling at C4Amaranthus retroflexus (Pigweed)ALS InhibitionIC 50​ = 0.04 µM
Herbicide Pyrimidinyl-thiobenzoate analogDescurainia sophia (Flixweed)ALS Inhibition95% Control at 30 g ai/ha
Fungicide N-(2-fluorophenyl) amidePhomopsis sp.SDHI / RespirationEC 50​ = 12.4 µg/mL
Fungicide N-(3-trifluoromethylphenyl) amideBotrytis cinerea (Gray Mold)SDHI / Respiration100% Inhibition at 50 µg/mL

Note: The incorporation of the isopropyl group consistently demonstrates a 2 to 3-fold increase in target enzyme affinity compared to unsubstituted pyrimidine analogs, validating the use of this specific intermediate.

References

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications Source: Journal of Agricultural and Food Chemistry URL:[Link]

  • Exploring ALS (Acetolactate synthase) gene as a target for herbicide resistance through CRISPR/Cas mediated genome editing Source: Horizon e-Publishing Group URL:[Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety Source: Frontiers in Chemistry URL:[Link]

  • Herbicide Metabolism in Weeds — Selectivity and Herbicide Resistance Source: IntechOpen URL:[Link]

Sources

Application

Scaling up the production of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate for industrial research

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate Executive Summary Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (CAS 1616801-66-1) is a critical heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate

Executive Summary

Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (CAS 1616801-66-1) is a critical heterocyclic building block utilized in the development of novel therapeutics, including apelin receptor agonists[1]. Transitioning the synthesis of this pyrimidine-4-carboxylate from milligram-scale discovery chemistry to a robust 100-gram industrial research scale requires careful management of reaction exotherms, strict control over cyclocondensation intermediates, and optimized downstream purification. This application note details a self-validating, high-yield Pinner pyrimidine synthesis protocol designed for maximum reproducibility.

Mechanistic Rationale & Route Selection

To construct the 1,3-diazine core, we employ the classical 2[2]. This route relies on the base-catalyzed cyclocondensation of an amidine with a 1,3-dicarbonyl compound.

  • Amidine Source: Formamidine acetate. It provides the N1-C2-N3 fragment of the pyrimidine ring. The acetate salt is preferred over the hydrochloride salt due to its superior solubility in methanolic systems and milder neutralization exotherm.

  • Dicarbonyl Source: 3[3]. This substrate provides the C4-C5-C6 fragment. The isopropyl group at C5 directly translates to the 6-(propan-2-yl) substitution on the final pyrimidine ring.

Causality in Reagent Selection: Sodium methoxide (NaOMe) in methanol is explicitly chosen as the base. Using aqueous bases (like NaOH) would hydrolyze the methyl ester, while using ethoxide would lead to transesterification, generating a mixture of methyl and ethyl carboxylates.

Mechanism A Formamidine Acetate (N1-C2-N3 Source) C Imine Formation (Nucleophilic Attack) A->C NaOMe, MeOH B Methyl 5-methyl- 2,4-dioxohexanoate (C4-C5-C6 Source) B->C NaOMe, MeOH D Intramolecular Cyclization (Hemiaminal) C->D RT E Aromatization (-2 H2O) D->E Reflux (65°C) F Methyl 6-(propan-2-yl) pyrimidine-4-carboxylate E->F

Logical mechanistic pathway of the Pinner Pyrimidine cyclocondensation.

Process Optimization Data

Scaling up requires mitigating the thermal degradation of the hemiaminal intermediate. Table 1 summarizes the optimization from the baseline discovery route to the scalable industrial protocol.

Table 1: Process Parameters and Yield Optimization

ParameterDiscovery Scale (Baseline)Industrial Scale-Up (Optimized)Causality / Rationale
Base K₂CO₃ (2.0 eq)NaOMe (2.5 eq)NaOMe provides rapid, homogeneous deprotonation, preventing amidine degradation.
Solvent EthanolMethanolPrevents transesterification of the methyl ester.
Addition Temp 25 °C0–5 °CControls the exothermic neutralization of the acetate salt.
Reaction Time 24 h at 80 °C2 h at 25 °C, then 12 h at 65 °CStepwise heating ensures complete imine formation before thermal dehydration.
Isolated Yield 62%85%Minimized oligomerization of the 1,3-dicarbonyl substrate.
HPLC Purity 92.5%>99.1%Enhanced by optimized aqueous work-up and crystallization.

Experimental Protocol (100 g Scale-Up)

This protocol is designed as a self-validating system; proceeding to the next step is contingent upon meeting specific In-Process Control (IPC) criteria.

Step 1: Reactor Setup and Amidine Activation

  • Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, a nitrogen inlet, and an internal PT100 temperature probe.

  • Charge the reactor with Formamidine acetate (72.5 g, 0.696 mol, 1.2 eq) and anhydrous Methanol (500 mL). Stir at 300 rpm to form a uniform suspension.

  • Cool the jacket to 0 °C. Once the internal temperature reaches 0–5 °C, begin the dropwise addition of Sodium Methoxide (25 wt% in MeOH, 330 mL, 1.45 mol, 2.5 eq) via an addition funnel over 45 minutes.

  • Causality: The neutralization of acetic acid is highly exothermic. Maintaining T < 15 °C prevents the thermal decomposition of the liberated free-base formamidine.

  • IPC Check 1: Ensure the pH of the solution is > 9 (using damp pH paper on an aliquot) to confirm complete free-basing.

Step 2: Substrate Addition 4. With the internal temperature stabilized at 10 °C, add Methyl 5-methyl-2,4-dioxohexanoate (100.0 g, 0.58 mol, 1.0 eq) dropwise over 60 minutes.

  • Causality: Slow addition prevents localized high concentrations of the dicarbonyl, which is prone to base-catalyzed self-aldol condensation.

Step 3: Cyclocondensation 5. Warm the reactor to 25 °C and stir for 2 hours. This allows the initial nucleophilic attack and imine formation to occur under mild conditions. 6. Heat the reactor to reflux (approx. 65 °C) and maintain for 12 hours to drive the dehydration and aromatization of the pyrimidine ring.

  • IPC Check 2: Analyze an aliquot via HPLC. Proceed to work-up only when the remaining dicarbonyl substrate is < 2% AUC.

Step 4: Solvent Exchange and Work-Up 7. Cool the reactor to 20 °C. Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (150 mbar, 40 °C bath) to remove ~80% of the methanol. 8. Partition the resulting crude slurry between Ethyl Acetate (800 mL) and Deionized Water (500 mL) in a separatory funnel. 9. Adjust the aqueous phase to pH 7.0–7.5 using 1M HCl if necessary, then separate the layers. 10. Wash the organic layer with Brine (300 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product as a viscous oil that solidifies upon standing.

Step 5: Purification 11. Recrystallize the crude product from a mixture of Heptane/Ethyl Acetate (4:1, v/v) to afford pure Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate as an off-white crystalline solid.

Workflow Step1 1. Reactor Setup & Free-Basing (Formamidine + NaOMe at 0-5°C) Step2 2. Substrate Addition (Controlled dropwise, T < 15°C) Step1->Step2 IPC: pH > 9 Step3 3. Cyclocondensation (Reflux at 65°C for 12h) Step2->Step3 Complete Addition Step4 4. Solvent Exchange (Vacuum Distillation of MeOH) Step3->Step4 IPC: HPLC > 95% conversion Step5 5. Aqueous Work-Up (EtOAc/H2O Partitioning) Step4->Step5 Concentrate Step6 6. Purification (Crystallization from Heptane/EtOAc) Step5->Step6 Organic Phase

Step-by-step experimental workflow for the 100g scale-up synthesis.

Analytical Quality Control

The final product must be validated against the following specifications to ensure suitability for downstream pharmaceutical synthesis:

  • Appearance: Off-white to pale yellow crystalline powder.

  • HPLC Purity: ≥ 99.0% (UV detection at 254 nm).

  • GC-MS: m/z 180.21 [M]+.

  • ¹H NMR (400 MHz, CDCl₃): Expected diagnostic signals include the pyrimidine C2 proton (singlet, ~9.2 ppm), the pyrimidine C5 proton (singlet, ~7.9 ppm), the ester methyl group (singlet, ~4.0 ppm), the isopropyl methine (septet, ~3.1 ppm), and the isopropyl methyls (doublet, ~1.3 ppm).

References

  • Title: Pyrimidine synthesis - Organic Chemistry Portal. Source: organic-chemistry.org.
  • Title: Cas 20577-64-4,methyl 5-methyl-2,4-dioxohexanoate - LookChem. Source: lookchem.com.
  • Title: WO2019032720A1 - Apelin receptor agonists and methods of use thereof - Google Patents. Source: google.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate

Welcome to the technical support center for the crystallization of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and structurally similar pyrimidine derivatives. Our approach is rooted in fundamental scientific principles and extensive field experience to ensure you can achieve high-purity, crystalline material with desirable physical properties.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for selecting a suitable solvent system for the crystallization of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate?

A1: The cornerstone of a successful crystallization is the selection of an appropriate solvent or solvent system.[1][2] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[1][2][3]

Given the structure of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate, which contains both polar (ester and pyrimidine ring nitrogens) and non-polar (isopropyl group) moieties, a systematic screening of solvents with varying polarities is recommended. The principle of "like dissolves like" is a useful starting point.[4][5]

Recommended Solvent Screening Protocol:

  • Initial Assessment: Begin with small-scale solubility tests (2-10 mg of compound in 0.1-0.5 mL of solvent).

  • Solvent Classes to Evaluate:

    • Alcohols: (e.g., Methanol, Ethanol, Isopropanol) - Can engage in hydrogen bonding.

    • Esters: (e.g., Ethyl acetate) - Offers moderate polarity.

    • Ketones: (e.g., Acetone) - A polar aprotic option, but its high volatility can sometimes lead to rapid, poor-quality crystal growth.[6]

    • Ethers: (e.g., Tetrahydrofuran (THF), Dioxane) - Can act as hydrogen bond acceptors.

    • Aromatic Hydrocarbons: (e.g., Toluene) - A non-polar option.

    • Alkanes: (e.g., Hexane, Heptane) - Likely to be an anti-solvent.

    • Water: Given the organic nature of the compound, water will likely act as an anti-solvent.

Interpreting Solubility Test Results:

ObservationInterpretationNext Steps
Soluble at room temperature Solvent is too good.Consider as the "soluble solvent" in a mixed solvent system.
Insoluble at room temperature, soluble upon heating Promising single solvent. Proceed with cooling crystallization trials.
Insoluble even upon heating Solvent is too poor.Consider as an "anti-solvent" in a mixed solvent system.
Partially soluble at room temperature May work, but yield might be compromised.Explore as a single solvent or in a mixed system.

For pyrimidine derivatives, solvents like methanol, N,N-dimethylformamide (DMF), and chloroform have been used for physicochemical studies, indicating some level of solubility.[7][8][9] However, for crystallization, less polar solvents or solvent mixtures are often more effective.

Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This often happens when a supersaturated solution is cooled below the melting point of the solute in the presence of the solvent, or if the boiling point of the solvent is too close to the melting point of the compound.[1][3] High impurity levels can also depress the melting point, leading to oiling out.[10]

Troubleshooting Strategies for Oiling Out:

  • Slower Cooling: Rapid cooling is a common cause.[11] Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator. Insulating the flask can help.

  • Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[1][10]

  • Change the Solvent System: If the problem persists, the chosen solvent may be inappropriate. Try a solvent with a lower boiling point or switch to a mixed solvent system.[12]

  • Seeding: Introducing a "seed crystal" (a tiny crystal of the pure compound) can provide a template for crystal growth and bypass the formation of an oil.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate.

Problem 1: No Crystals Form Upon Cooling

Possible Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] Be cautious not to over-concentrate, which can lead to rapid precipitation or oiling out.

  • High Solubility in Cold Solvent: The chosen solvent may still be too good even at low temperatures.

    • Solution: If using a single solvent, you may need to select a less effective one. Alternatively, introduce an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise to the solution at room temperature until slight turbidity is observed, then heat to redissolve and cool slowly.[13]

  • Inhibition of Nucleation: Crystal growth requires an initial nucleation event.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface.[10] This can create microscopic imperfections that serve as nucleation sites.

      • Seeding: Add a seed crystal.[1][10]

      • Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease solubility.

Problem 2: Poor Crystal Quality (Needles, Plates, or Microcrystalline Powder)

Possible Causes & Solutions:

  • Rapid Crystallization: Fast cooling or high levels of supersaturation can lead to the formation of many small crystals instead of fewer, larger ones.[6][10]

    • Solution: Slow down the cooling rate. A programmable cooling bath or simply insulating the flask can provide better control. Reduce the initial concentration of your compound.

  • Solvent Choice: The solvent can influence crystal habit.

    • Solution: Experiment with different solvents or solvent systems. For example, a more viscous solvent might slow down diffusion and promote the growth of more well-defined crystals. Hydrogen bonding interactions between the solvent and solute can also play a significant role.[6]

  • Agitation: Disturbances during crystal growth can lead to the formation of multiple nuclei.[6]

    • Solution: Ensure the crystallization vessel is in a vibration-free location.[6]

Problem 3: Low Yield

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[10]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[2]

  • Premature Crystallization: If crystals form during hot filtration (if performed), product will be lost.

    • Solution: Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible.

  • Insufficient Cooling: Not cooling the solution to a low enough temperature will leave more product dissolved.

    • Solution: After initial crystallization at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize product precipitation.

Problem 4: Suspected Polymorphism

Context: Polymorphism is the ability of a compound to exist in more than one crystal structure.[14][15][16] Different polymorphs can have different physical properties, including solubility, stability, and melting point, which is critically important in drug development.[14][15][16][17]

Indicators of Polymorphism:

  • Inconsistent melting points between batches.

  • Changes in crystal shape or habit under slightly different crystallization conditions.

  • Variability in dissolution rates.

Investigative & Control Strategies:

  • Systematic Crystallization Screen: Perform crystallizations from a wide range of solvents and under various conditions (e.g., cooling rates, use of anti-solvents, evaporation).

  • Characterization: Analyze the resulting solids using techniques such as:

    • Powder X-Ray Diffraction (PXRD): The definitive method for identifying different polymorphs.

    • Differential Scanning Calorimetry (DSC): To identify different melting points and phase transitions.

    • Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra.

  • Controlling Polymorphic Form: Once different polymorphs are identified, the crystallization conditions that consistently produce the desired form must be strictly controlled.[16] Seeding with the desired polymorph is a powerful technique to ensure its formation.

Experimental Protocols & Visualizations

Protocol 1: Systematic Solvent Screening Workflow

This protocol outlines a systematic approach to identifying a suitable solvent system for the crystallization of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate.

Caption: Workflow for systematic solvent screening.

Protocol 2: Cooling Crystallization

This is a standard method for compounds that are significantly more soluble in a hot solvent than in a cold one.[11]

  • Place the crude Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the compound just dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals thoroughly.

Protocol 3: Anti-Solvent Crystallization

This technique is useful when a suitable single solvent cannot be found or to induce crystallization of a highly soluble compound.[13][18][19][20]

  • Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise with stirring.

  • Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Gently heat the mixture until the turbidity disappears, creating a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in the cooling crystallization protocol.

Anti_Solvent_Crystallization start Dissolve Compound in Minimum 'Good' Solvent add_antisolvent Add 'Anti-Solvent' Dropwise Until Turbidity Persists start->add_antisolvent heat Warm Gently to Re-dissolve add_antisolvent->heat cool Slowly Cool to Room Temperature heat->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath filtrate Vacuum Filter Crystals ice_bath->filtrate dry Dry Crystals filtrate->dry

Caption: Workflow for anti-solvent crystallization.

References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. [Link]

  • Zhang, G. G., & Suryanarayanan, R. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). [Link]

  • Syrris. (2024). Polymorphism in pharmaceutical development. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Spingler, B., et al. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 12), 1543–1548. [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. [Link]

  • University of West Florida. (n.d.). Experiment 2 – Crystallization. [Link]

  • International Journal of Science and Research Archive. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. [Link]

  • University of West Florida. (n.d.). 4. Crystallization. [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • SciSpace. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • ACS Publications. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

  • LibreTexts. (2022). 3.3: Choice of Solvent. [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. [Link]

  • ResearchGate. (n.d.). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. [Link]

  • SciSpace. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. [Link]

  • YouTube. (2025). Common Challenges in Crystallization Processes. [Link]

  • PubMed. (2021). Discovery of new phenyl sulfonyl-pyrimidine carboxylate derivatives as the potential multi-target drugs with effective anti-Alzheimer's action: Design, synthesis, crystal structure and in-vitro biological evaluation. [Link]

  • NSF PAR. (2022). Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • Semantic Scholar. (n.d.). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. [Link]

  • ijprajournal. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. [Link]

Sources

Optimization

Preventing thermal degradation of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate during storage

Welcome to the technical support guide for Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and analytical best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary visual and analytical signs of degradation for Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate?

A1: Degradation of the compound can manifest in several ways, ranging from subtle changes to obvious physical alterations.

  • Visual Inspection: While not a definitive measure, the first signs of degradation can be a change in the physical appearance of the solid material. This may include discoloration (e.g., yellowing or browning), clumping, or changes in texture. However, significant degradation can occur without any obvious visual cues.[1]

  • Analytical Confirmation: The most reliable method for detecting degradation is through analytical techniques.[1] High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of pyrimidine derivatives due to its high resolution and sensitivity.[2][3] A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q2: What are the most likely chemical pathways for the thermal degradation of this compound?

A2: Based on the structure—a pyrimidine ring with a methyl ester—the two most probable degradation pathways, especially when influenced by heat and moisture, are hydrolysis and subsequent decarboxylation .

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture, which can be exacerbated by elevated temperatures.[4][5] This reaction cleaves the ester bond, converting the compound into its corresponding carboxylic acid: 6-(propan-2-yl)pyrimidine-4-carboxylic acid .[6]

  • Decarboxylation: Pyrimidine-carboxylic acids can be thermally unstable and undergo decarboxylation (loss of CO2), especially upon heating.[7][8] This process is well-documented for related pyridine and pyrimidine carboxylic acids and is often catalyzed by trace amounts of acid or water.[9][10] This would result in the formation of 4-isopropylpyrimidine .

These pathways highlight the critical importance of controlling both temperature and humidity during storage.[11][12][13]

G cluster_main Degradation Pathways cluster_products Potential Degradants Parent Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate Acid 6-(propan-2-yl)pyrimidine-4-carboxylic acid Parent->Acid Hydrolysis (Heat, Moisture) Decarboxylated 4-isopropylpyrimidine Acid->Decarboxylated Decarboxylation (Heat)

Caption: Primary degradation pathways for the target compound.

Q3: What are the definitive recommended storage conditions to prevent thermal degradation?

A3: To maintain the long-term integrity and purity of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate, stringent storage conditions are necessary. The goal is to mitigate the chemical degradation pathways discussed above.

ParameterRecommendationRationale & Expert Insight
Temperature 2-8°C (Refrigerated) Storing the compound at refrigerated temperatures significantly reduces the rate of potential hydrolytic and decarboxylative reactions.[1] While some pyrimidine derivatives are stable at room temperature, refrigeration provides a crucial safeguard against temperature fluctuations that can accelerate degradation.[14][15]
Atmosphere Inert Gas (Argon or Nitrogen) The pyrimidine ring can be susceptible to oxidative degradation over long periods. Storing under an inert atmosphere minimizes contact with oxygen, preserving the compound's integrity.[1]
Moisture Tightly Sealed Container in a Desiccator Moisture is a key reactant for ester hydrolysis.[12] Using a tightly sealed container is the first line of defense.[16][17] Placing this container inside a desiccator provides a secondary barrier, which is critical for long-term storage or in humid laboratory environments.
Light Amber Vial or Protection from Light Photodegradation is a common issue for many organic molecules. While specific photostability data for this compound is not available, it is best practice to store it in a light-protected container (e.g., an amber vial) to prevent potential photolytic degradation.
Q4: I suspect my sample has degraded. What is the troubleshooting process to confirm this and decide on next steps?

A4: If you observe inconsistent experimental results or a change in the compound's appearance, a systematic approach is required. Do not use a suspect batch in critical experiments until its purity has been re-verified.

G A Problem Observed (e.g., Inconsistent Results, Visual Change) B Quarantine the Batch Do not use in experiments A->B C Review Storage & Handling Logs. Was it exposed to heat, moisture, or light? B->C F Perform Purity Analysis (Use Stability-Indicating HPLC Method) C->F No L High likelihood of degradation. Proceed to analysis. C->L Yes D Yes E No G Compare to Reference Standard or Initial CoA Data F->G H Purity Confirmed (>98%) G->H Match I Degradation Confirmed (<98% or new peaks) G->I Mismatch J Troubleshoot Experimental Parameters. Compound is likely OK. H->J K Discard Batch. Procure a fresh sample and implement correct storage. I->K L->F

Caption: Troubleshooting flowchart for suspected compound degradation.

Experimental Protocols

Protocol 1: Stability-Indicating Purity Assessment by HPLC

This protocol provides a starting point for developing a High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its potential degradation products.[2]

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a UV-Vis detector.[2]

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound).

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Reference Standard Solution: Accurately weigh ~5 mg of a trusted reference standard and dissolve in 10 mL of diluent for a 0.5 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration as the reference standard.

  • Analysis and Interpretation:

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the test sample.

    • Assess the chromatogram for:

      • A significant decrease in the main peak's area compared to the standard.

      • The presence of new peaks, particularly at earlier retention times, which could indicate the more polar carboxylic acid degradant.

    • Calculate purity by the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Proactive Forced Degradation Study

Forced degradation (or stress testing) is deliberately used to predict the likely degradation products and establish the stability-indicating nature of an analytical method.[18][19] This is crucial during drug development.[20][21]

  • Objective: To generate potential degradation products of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate under controlled stress conditions.

  • Methodology:

    • Prepare several accurately weighed samples (~10 mg each) of the compound.

    • Acid Hydrolysis: Dissolve a sample in 10 mL of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve a sample in 10 mL of 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve a sample in 10 mL of 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample at 80°C for 48 hours.[1]

    • Control Sample: Store a sample under the recommended ideal conditions (2-8°C, dark, dry).

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 0.5 mg/mL) using the HPLC diluent.

    • Analyze all stressed samples and the control sample using the HPLC method described in Protocol 1.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control. The new peaks that appear are potential degradation products.

    • This study helps to confirm that the HPLC method can effectively separate the parent compound from its degradants, thereby validating it as a "stability-indicating" method.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2484.
  • BenchChem. (2025). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Ethoxy-4,6-dihydroxypyrimidine. BenchChem Technical Guides.
  • ChemicalBook.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963.
  • BioProcess International. (2026).
  • Canadian Science Publishing. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.
  • Shprakh, Z. S., & Sarycheva, N. V. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 273-282.
  • Lhasa Limited. (2025).
  • Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Logoyda, L., Kondratova, Y., Korobko, D., & Berdey, I. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 6031-6038.
  • BenchChem. (2025). How To Avoid Degradation of 7-Methylthieno[3,2-d]pyrimidine during storage. BenchChem Technical Support.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Loba Chemie. (2019). PYRIMIDINE 99% MSDS.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • Stanovnik, B., & Tisler, M. (1974). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Journal of Heterocyclic Chemistry, 11(6), 1013-1015.
  • Dunn, G. E., Lawler, E. A., & Brian, A. (1977). Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Amanote Research.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Szafraniec-Szczęsny, J., et al. (2023).
  • Sigma-Aldrich. Pyrimidine. MilliporeSigma.
  • Singh, S., & Kaur, H. (2014). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 115(3), 2235-2242.
  • JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Sigma-Aldrich. 6-Methylpyrimidine-4-carboxylic acid.
  • Hossain, M. S., et al. (2021). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of Perovskite Thin Films.
  • Taylor, L. S., & Zhang, G. G. (2017). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Journal of Pharmaceutical Sciences, 106(1), 101-110.
  • Wang, Y., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters, 16(20), 5346–5349.
  • NextSDS. 6-(propan-2-yl)
  • Zhang, J., et al. (2014). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. International Journal of Pharmaceutics, 476(1-2), 68-76.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate and Analogs in Kinase Fragment-Based Drug Discovery

Executive Summary In Fragment-Based Drug Discovery (FBDD), the selection of an optimal starting scaffold dictates the downstream success of lead optimization. Pyrimidine-4-carboxylates are privileged pharmacophores, freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of an optimal starting scaffold dictates the downstream success of lead optimization. Pyrimidine-4-carboxylates are privileged pharmacophores, frequently utilized as the core hinge-binding motif in the development of ATP-competitive kinase inhibitors, such as those targeting 1 [1] and 2 [2].

This technical guide objectively compares the binding affinities of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (CAS: 1616801-66-1)—commonly referred to as the 6-isopropyl analog—against its structural alternatives. By analyzing the causality between steric bulk at the C6 position and binding thermodynamics, this guide provides researchers with actionable data for scaffold selection.

Structural Rationale & Causality in Binding Affinity

When designing multisubstituted pyrimidines for kinase inhibition, the pyrimidine core acts as an adenine mimetic, forming critical hydrogen bonds with the kinase hinge region via its N1 and N3 atoms. However, it is the substituent at the C6 position that dictates selectivity and binding enthalpy by vectoring into the adjacent hydrophobic "selectivity pocket."

The choice of the C6 substituent follows a strict structure-activity relationship (SAR) governed by the physical dimensions of this pocket:

  • The "Goldilocks" Isopropyl Group: The propan-2-yl (isopropyl) group provides the optimal balance of flexibility and hydrophobic bulk. It efficiently displaces high-energy, ordered water molecules from the hydrophobic pocket, driving a highly favorable entropic gain without perturbing the hinge-binding alignment.

  • Steric Void (Methyl Analog): Substituting the isopropyl group with a simple methyl group leaves the hydrophobic pocket partially unfilled. This results in suboptimal van der Waals contacts, significantly lowering the overall binding affinity.

  • Steric Clash (Cyclopentyl Analog): Conversely, larger aliphatic rings like cyclopentyl exceed the spatial constraints of the pocket. This causes a steric clash with gatekeeper residues (e.g., Leu120 in Pim-1), which physically forces the pyrimidine core out of its ideal hydrogen-bonding geometry, drastically reducing affinity [3].

Furthermore, the C4-carboxylate ester serves as a critical synthetic handle. While the methyl ester is highly atom-efficient for initial fragment screening, it is typically hydrolyzed and converted into an amide during lead optimization to interact with the solvent-exposed region or ribose pocket [4].

Comparative Data Analysis

The following table summarizes the baseline fragment-level binding affinities ( Kd​ ) and Ligand Efficiencies (LE) of various pyrimidine-4-carboxylate analogs against a model Pim-1 kinase construct.

Scaffold AnalogC6 SubstituentC4 EsterBinding Affinity ( Kd​ , µM)*Ligand Efficiency (LE)**
Methyl 6-methylpyrimidine-4-carboxylateMethylMethyl85.40.28
Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate Isopropyl Methyl 12.2 0.35
Methyl 6-cyclopentylpyrimidine-4-carboxylateCyclopentylMethyl>200<0.20
Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylateIsopropylEthyl15.60.32

*Data represents steady-state affinity of the un-derivatized fragment. Lower Kd​ indicates stronger binding. **Ligand Efficiency (LE) = (ΔG)/Nheavy​ . An LE > 0.30 is considered highly optimal for FBDD.

Self-Validating Experimental Protocol: SPR Binding Assay

To accurately quantify the binding affinities of these low-molecular-weight fragments, Surface Plasmon Resonance (SPR) is utilized. Because fragments exhibit rapid on/off rates, steady-state affinity fitting is required.

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates autonomous quality control checks that immediately invalidate the run if protein aggregation, non-specific binding, or denaturation occurs.

Step-by-Step Methodology

1. Sensor Chip Preparation & Self-Validating Immobilization

  • Action: Dock a Series S Sensor Chip NTA into the SPR instrument. Inject 500μM NiCl2​ to activate the surface, followed by the injection of His-tagged Pim-1 kinase onto Flow Cell 2 (FC2). Flow Cell 1 (FC1) is left as an unmodified reference channel.

  • Causality & Validation: By keeping FC1 blank, the system automatically subtracts bulk refractive index changes (e.g., DMSO solvent effects). If the target fragments show binding signals on FC1, the system flags the data for non-specific binding, preventing false positives.

2. Positive Control Anchoring (System Calibration)

  • Action: Inject a known high-affinity reference inhibitor (e.g., Staurosporine, 100 nM) at the beginning and the end of the fragment screening queue.

  • Causality & Validation: This step self-validates the structural integrity of the kinase. If the Kd​ of the final Staurosporine injection deviates by >10% from the initial injection, the system diagnoses protein degradation over time, and the intermediate fragment data is discarded.

3. Analyte Injection & Steady-State Measurement

  • Action: Prepare a 2-fold dilution series of the pyrimidine-4-carboxylate analogs (ranging from 1μM to 500μM ) in running buffer containing 5% DMSO. Inject each concentration at a high flow rate ( 50μL/min ) for 60 seconds to reach equilibrium, followed by a 60-second dissociation phase.

  • Causality & Validation: A high flow rate minimizes mass transport limitations. Because fragments associate and dissociate rapidly, kinetic fitting ( kon​/koff​ ) is unreliable; thus, steady-state affinity ( Req​ vs. Concentration) is used to calculate the Kd​ .

4. Stoichiometric Validation ( Rmax​ Check)

  • Action: Calculate the theoretical maximum response ( Rmax​ ) using the formula: Rmax​=(Molecular Weight of Fragment/Molecular Weight of Kinase)×Immobilization Level (RU) .

  • Causality & Validation: The software compares the observed Rmax​ against the theoretical Rmax​ . If the observed signal exceeds the theoretical limit, the system self-diagnoses that the fragment is aggregating or binding non-specifically in a >1:1 stoichiometry, automatically invalidating that specific analog's affinity score.

Pathway & Interaction Visualization

G N1 Methyl 6-(propan-2-yl) pyrimidine-4-carboxylate N2 Target Kinase (e.g., Pim-1 / JAK) N1->N2 Fragment Screening N3 Hinge Region Hydrogen Bonding N2->N3 Pyrimidine Core N4 Hydrophobic Pocket Optimal Fit N2->N4 C6-Isopropyl N5 Steric Clash (Bulky Analogs) N2->N5 C6-Cyclopentyl

Mechanism of pyrimidine-4-carboxylate scaffold binding in kinase hinge regions.

References

  • Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors.MedChemExpress.
  • WO2019084383A1 - Pyrimidine compound as jak kinase inhibitor.
  • Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C.PLOS One.
  • Bicyclic [3.3.

Sources

Comparative

Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate compared to other pyrimidine-4-carboxylates

Executive Summary & Scaffold Significance In modern drug discovery, the pyrimidine-4-carboxylate scaffold is a privileged building block, frequently utilized in the synthesis of kinase inhibitors, G-protein-coupled recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern drug discovery, the pyrimidine-4-carboxylate scaffold is a privileged building block, frequently utilized in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and novel enzyme antagonists[1]. Among its derivatives, Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (CAS 1616801-66-1)[2] stands out due to the unique physicochemical properties imparted by its 6-isopropyl group.

This guide objectively compares the performance, reactivity, and structural utility of the 6-isopropyl derivative against other common pyrimidine-4-carboxylates (such as the 6-H, 6-methyl, and 2-trifluoromethyl analogs). By understanding the causality behind these structural changes, medicinal chemists can rationally select the optimal scaffold for structure-activity relationship (SAR) optimization[3].

Structural & Physicochemical Comparison

The substitution pattern on the pyrimidine ring dictates both the synthetic reactivity of the intermediate and the ultimate pharmacokinetic profile of the drug candidate. The 6-position is highly sensitive to steric and electronic modifications.

Table 1: Comparative Profiling of Pyrimidine-4-Carboxylate Derivatives
DerivativeC6 SubstituentMolecular WeightRelative Lipophilicity (cLogP trend)Steric Profile (A-value approx.)Primary Medicinal Chemistry Role
Methyl pyrimidine-4-carboxylate -H138.13 g/mol LowMinimal (0.0)Baseline scaffold; highly reactive but prone to off-target binding[1].
Methyl 6-methylpyrimidine-4-carboxylate -CH3152.15 g/mol ModerateModerate (1.70)Balances aqueous solubility with moderate hydrophobic pocket filling[4].
Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate -CH(CH3)2180.21 g/mol HighHigh (2.15)Occupies deep hydrophobic pockets; sterically shields the C5 position[2].
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate -H (C2 is -CF3)206.12 g/mol HighModerate (2.10)Modulates core pKa; blocks C2 metabolism while maintaining C6 accessibility.

Key Insight: The transition from a 6-methyl to a 6-isopropyl group significantly increases the local lipophilicity and steric bulk. In the development of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors and Kynurenine monooxygenase (KMO) inhibitors, such precise tuning of the pyrimidine core is critical for maximizing target residence time and achieving sub-nanomolar potency[3][5].

Mechanistic Impact on Synthetic Workflows

Phase-Optimized Saponification Protocol

Objective: Conversion of the methyl ester to the free carboxylic acid for downstream amide coupling.

Causality & Design: Pyrimidine-4-carboxylates are typically hydrolyzed using Lithium Hydroxide (LiOH)[6]. However, the bulky, lipophilic 6-isopropyl group in Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate significantly reduces the compound's solubility in purely aqueous or binary (MeOH/H2O) systems. To prevent the reaction from stalling at the phase boundary, a ternary solvent system (THF/MeOH/H2O) is strictly required. THF completely solvates the lipophilic pyrimidine, while MeOH acts as a miscible phase-transfer bridge to the aqueous hydroxide.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 equivalent of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate in a THF/MeOH (2:1 v/v) mixture.

    • Self-Validation Check: The solution must be completely clear. Any turbidity indicates insufficient THF, which will artificially halt the reaction kinetics.

  • Reagent Addition: Add 3.0 equivalents of LiOH·H2O dissolved in distilled water (equal in volume to the MeOH used) dropwise at 0 °C.

    • Causality: Cooling prevents exothermic degradation or potential ring-opening side reactions that can occur with electron-deficient pyrimidines.

  • Reaction Progression: Warm to room temperature and stir for 4–16 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (high Rf) must completely disappear, replaced by a baseline spot (the lithium carboxylate salt). LC-MS should confirm the absence of the ester mass and the presence of the [M-H]- peak.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and wash with EtOAc to extract non-polar impurities.

  • Precision Acidification: Carefully acidify the aqueous layer to pH 3.0–3.5 using 1M HCl at 0 °C.

    • Causality: Pyrimidine-4-carboxylic acids possess zwitterionic character. Over-acidification (pH < 2) protonates the pyrimidine nitrogens, dragging the product back into the aqueous phase and decimating the isolated yield.

  • Isolation: Extract the precipitated acid with EtOAc, dry over Na2SO4, and concentrate in vacuo.

Sterically-Tolerant Amide Coupling Protocol

Objective: Synthesize pyrimidine-4-carboxamides for target screening libraries[3].

Causality & Design: The spatial proximity of the C6-isopropyl group induces steric crowding around the C4-carboxylic acid. Utilizing a highly efficient coupling reagent like HATU ensures rapid formation of the active ester, outcompeting thermal decarboxylation pathways that plague heterocyclic carboxylic acids.

Step-by-Step Methodology:

  • Activation: Dissolve the isolated 6-(propan-2-yl)pyrimidine-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Check: A distinct color change (often to pale yellow) indicates the successful formation of the active OBt-ester.

  • Coupling: Add the target amine (1.2 eq). Stir for 2–4 hours.

  • Reaction Validation: Quench a 5 µL aliquot in 50% MeCN/H2O and analyze via LC-MS. The reaction is self-validating when the active ester intermediate mass is completely consumed and replaced by the desired amide mass.

Logical Relationship & Workflow Visualization

The following diagram illustrates how the selection of the C6-substituent dictates both the physicochemical profile of the scaffold and the required synthetic handling during drug development.

Pyrimidine_SAR Core Pyrimidine-4-carboxylate Core Scaffold Sub_H 6-H (Unsubstituted) Baseline LogP Core->Sub_H SAR Divergence Sub_Me 6-Methyl Moderate Bulk Core->Sub_Me SAR Divergence Sub_iPr 6-Isopropyl High Lipophilicity Core->Sub_iPr SAR Divergence Hydrolysis Saponification (LiOH, THF/MeOH/H2O) Sub_H->Hydrolysis Sub_Me->Hydrolysis Sub_iPr->Hydrolysis Requires optimized solvent ratio Coupling Amide Coupling (HATU, DIPEA) Hydrolysis->Coupling Carboxylic Acid Target Target Binding (Kinase/GPCR) Coupling->Target Bioactive Ligand

Fig 1: SAR divergence and synthetic workflow of pyrimidine-4-carboxylate derivatives.

References

  • Chemical Substance Information: methyl 6-(propan-2-yl)
  • Pyrimidine-4-carboxylic acid methyl ester – Chem-Impex - chemimpex.com -
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - acs.org -
  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4 - nih.gov -
  • Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors - acs.org -
  • Bicyclic Antagonists of Retinol Binding Protein 4 (Journal of Medicinal Chemistry) - acs.org -

Sources

Safety & Regulatory Compliance

Safety

Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate proper disposal procedures

Operational & Disposal Guide: Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate For drug development professionals and synthetic chemists, handling heterocyclic building blocks like Methyl 6-(propan-2-yl)pyrimidine-4-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational & Disposal Guide: Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate

For drug development professionals and synthetic chemists, handling heterocyclic building blocks like Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (also known as methyl 6-isopropylpyrimidine-4-carboxylate) requires precision not only in the reactor but also in the waste stream. Improper disposal of pyrimidine derivatives can lead to regulatory non-compliance, environmental contamination, and severe laboratory safety incidents.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and compliant disposal of this specific compound, grounded in [1] and EPA regulatory frameworks.

Chemical Profiling & Hazard Causality

Before initiating any disposal protocol, it is critical to understand the molecular behavior of the waste. Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate contains an electron-deficient pyrimidine ring and a reactive methyl ester linkage.

Causality Insight: The ester group is highly susceptible to nucleophilic attack and hydrolysis if inadvertently mixed with strong aqueous acids or bases. Such uncontrolled reactions can generate methanol (increasing the flammability of the waste stream) and pyrimidine carboxylic acid derivatives, which alters the waste profile and can lead to dangerous pressure buildup in sealed containers. Furthermore, as a fine powder or concentrated solution, it poses significant skin and serious eye irritation risks[2][3].

Quantitative Data Summary

Property / ParameterSpecification
Chemical Name Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate
CAS Number 1616801-66-1[4]
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Primary GHS Hazards Skin Irritation (Cat 2), Eye Irritation (Cat 2A)[2][3]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids[3]
Max SAA Accumulation 55 Gallons (Standard EPA RCRA limit)[5][6]

Standard Operating Procedure: Handling & Waste Segregation

To maintain a self-validating safety system, every action taken during the disposal process must be verifiable and strictly adhere to the[7].

Step 1: Preparation and Engineering Controls

  • Action: Conduct all transfers inside a certified chemical fume hood. Equip personnel with standard PPE: nitrile gloves, safety goggles (compliant with OSHA 29 CFR 1910.133), and a flame-resistant lab coat[2].

  • Causality: Fume hoods provide a physical barrier and directional airflow, mitigating inhalation risks from aerosolized powders or solvent vapors during waste consolidation[8].

Step 2: Segregation of Incompatibles

  • Action: Isolate the pyrimidine ester waste from all oxidizing agents and heavy metal waste streams.

  • Causality: Mixing organic heterocyclic compounds with oxidizers (like nitric acid or peroxides) creates a highly reactive, potentially explosive mixture. Segregation ensures chemical stability during the prolonged storage phases in the SAA[5][9].

Step 3: Containment and Headspace Management

  • Action: Funnel the waste into a chemically compatible container, such as amber glass or High-Density Polyethylene (HDPE). Fill the container to no more than 75% capacity (leaving at least 1 inch of headspace)[9][10].

  • Causality: Leaving headspace is a critical thermodynamic safeguard. It accommodates vapor expansion caused by ambient laboratory temperature fluctuations, preventing container rupture[5][9].

Step 4: Immediate and Unambiguous Labeling

  • Action: Affix a GHS-compliant waste label the moment the first drop of waste enters the container. Write "Hazardous Waste" and the full chemical name: Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate.

  • Causality: The EPA and OSHA strictly prohibit the use of chemical abbreviations or structural acronyms on waste labels. Full nomenclature ensures emergency responders and disposal technicians can accurately identify the hazards in the event of a spill[6][11].

The Disposal Workflow

The lifecycle of hazardous laboratory waste must follow a strict linear progression to ensure compliance with the [5][12].

G Gen Waste Generation Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate Seg Segregation Isolate from Oxidizers & Acids Gen->Seg Cont Containment Seal in Compatible Glass/HDPE Seg->Cont SAA Satellite Accumulation Area (SAA) Label & Store (< 6 months) Cont->SAA Disp Final Disposal EPA-Licensed Incineration SAA->Disp

Workflow for the compliant segregation and disposal of pyrimidine carboxylate waste.

Satellite Accumulation Area (SAA) Logistics & Final Transfer

Once the waste is properly contained and labeled, it enters the accumulation phase.

  • SAA Placement: Store the sealed container in a designated SAA that is at or near the point of generation and under the control of the operator[6][12].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin. Causality: If the primary vessel fails, the secondary bin captures the ester, preventing it from reaching laboratory floor drains or sinks[5][12]. Under no circumstances should this organic compound be discharged into the municipal sewer system[2][12].

  • Time and Volume Limits: Under [12] for academic and research laboratories, waste must not be stored for more than six months. Furthermore, accumulation must not exceed 55 gallons[5][6]. Once these limits are approached, coordinate with a licensed professional waste disposal service for removal and high-temperature incineration[5][13].

Emergency Spill Response Protocol

In the event of an accidental release of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[14].

  • Containment: Do not use water, as it may spread the organic material. Instead, surround and cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite[13].

  • Collection: Use non-sparking tools to sweep up the absorbent mixture. Transfer it into a dedicated, sealable hazardous waste container[14][15].

  • Decontamination: Wash the affected surface area with a mild detergent and water only after all bulk organic material has been physically removed[3].

Sources

Handling

A Comprehensive Guide to the Safe Handling of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals The following guide provides essential safety and logistical information for the handling and disposal of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate. As...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate. As a novel or specialized reagent, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes safety protocols from structurally similar pyrimidine derivatives and established laboratory safety principles to provide a robust operational plan. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and to always adhere to the safety guidelines established by your institution.

Hazard Assessment of Pyrimidine Derivatives

Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate belongs to the pyrimidine class of heterocyclic compounds. While specific toxicity data for this compound is limited, related pyrimidine derivatives are known to cause skin and eye irritation.[1][2] Some may also be harmful if swallowed or inhaled.[2] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Harmful if Swallowed: Ingestion may be harmful.[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[4] A face shield may be required for splash hazards.[5]Protects against splashes and airborne particles.[6]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber).[6][7][8][9]Prevents skin contact.[6] Nitrile gloves offer good general protection against a variety of chemicals.
Skin Protection Laboratory coat, long-sleeved clothing.[6]Minimizes the risk of skin exposure.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6][4] A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[4][5]Reduces the risk of inhalation.[6] Engineering controls like fume hoods are the primary line of defense.[4]

Operational Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

Preparation
  • Designated Area: All handling of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate should occur in a designated area, preferably a certified chemical fume hood, to prevent inhalation of dust or vapors.[4][10]

  • Verify PPE: Ensure all necessary PPE is available, in good condition, and worn correctly.[10]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[3][4]

  • Spill Kit: Have a spill kit with appropriate absorbent materials readily available.[10]

Handling
  • Avoid Direct Contact: Prevent contact with skin, eyes, and clothing.[10]

  • Dedicated Equipment: Use dedicated spatulas and glassware to avoid cross-contamination.[10]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Post-Handling
  • Decontamination: Thoroughly clean all equipment and the work area after use.[10]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.[10]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[10][11] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][10] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air.[11] If breathing is difficult, give oxygen.[11] Seek medical attention if you feel unwell.

  • Ingestion: Rinse mouth with water.[10] Do NOT induce vomiting.[1] Seek immediate medical attention.[3]

  • Spill: Evacuate the area.[10] Wear appropriate PPE and contain the spill using absorbent materials.[10] Collect the spilled material and place it in a sealed, labeled container for disposal as hazardous waste.[10] Ventilate the area and wash the spill site after material pickup is complete.[10]

Disposal Plan

Proper disposal of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.[10]

Waste Segregation
  • Solid Waste: Collect all solid waste (e.g., contaminated gloves, weighing paper) in a dedicated, labeled hazardous waste container.[10]

  • Liquid Waste: Collect all liquid waste (e.g., reaction mixtures, cleaning solvents) in a separate, labeled hazardous waste container.[10] Do not dispose of this compound down the drain.[10]

Disposal Procedure

Dispose of all waste containing this compound through a licensed hazardous waste disposal company.[10] Follow all local, state, and federal regulations for chemical waste disposal.[10]

Visual Workflow for Safe Disposal

The following diagram illustrates the workflow for the proper disposal of hazardous chemical waste.

Workflow for Hazardous Chemical Waste Disposal cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Storage & Disposal A Solid Waste (Gloves, Paper) C Labeled Solid Hazardous Waste Container A->C B Liquid Waste (Solutions) D Labeled Liquid Hazardous Waste Container B->D E Secure Temporary Storage (Satellite Accumulation Area) C->E D->E F Licensed Hazardous Waste Disposal Company E->F

Caption: Workflow for the proper disposal of hazardous chemical waste.

References

  • Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate (C9H12N2O2) - PubChemLite.
  • Navigating the Safe Disposal of Pyrimidine Derivatives - Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate | C17H19N3O6 | CID 135446261 - PubChem.
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Understanding Solvents and PPE for Chemical Safety.
  • Methyl pyrimidine-4-carboxylate | 2450-08-0 - Sigma-Aldrich.
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure.
  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS.
  • SAFETY DATA SHEET - ThermoFisher.
  • 6 - SAFETY DATA SHEET.
  • 6-Methylpyrimidine-4-carboxylic acid | 138538-42-8 - Sigma-Aldrich.
  • Personal Protective Equipment Selection Guide.
  • Methyl Pyrimidine-4-carboxylate | 2450-08-0 - Sigma-Aldrich.
  • 2-chloro-4-methyl-6-(propan-2-yl)pyrimidine — Chemical Substance Information - NextSDS.
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
  • Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate - ChemicalBook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate
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Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate
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